Bicyclo[3.1.1]heptane-1-carboxamide
説明
Structure
3D Structure
特性
CAS番号 |
126332-31-8 |
|---|---|
分子式 |
C8H13NO |
分子量 |
139.198 |
IUPAC名 |
bicyclo[3.1.1]heptane-5-carboxamide |
InChI |
InChI=1S/C8H13NO/c9-7(10)8-3-1-2-6(4-8)5-8/h6H,1-5H2,(H2,9,10) |
InChIキー |
JKUYZNMPMJOCTE-UHFFFAOYSA-N |
SMILES |
C1CC2CC(C1)(C2)C(=O)N |
同義語 |
Bicyclo[3.1.1]heptane-1-carboxamide (9CI) |
製品の起源 |
United States |
Foundational & Exploratory
A Technical Guide to Bicyclo[3.1.1]heptane-1-carboxamide: A Saturated Bioisostere for Modern Drug Discovery
Executive Summary: The paradigm in medicinal chemistry is undergoing a significant shift, moving away from flat, aromatic structures toward three-dimensional, sp³-rich scaffolds to enhance the physicochemical and pharmacokinetic properties of drug candidates. This guide provides an in-depth analysis of Bicyclo[3.1.1]heptane-1-carboxamide, a molecule at the forefront of this "escape from flatland." We will explore its core structure, its strategic importance as a bioisostere for meta-substituted benzene rings, its synthesis from the versatile [3.1.1]propellane intermediate, and its profound implications for the development of next-generation therapeutics with improved ADME profiles.
The Bicyclo[3.1.1]heptane Scaffold: A Three-Dimensional Solution
The "Escape from Flatland": A Mandate for Modern Medicinal Chemistry
For decades, aromatic rings have been ubiquitous in drug design. However, their planarity and high sp²-hybridized carbon content are often associated with poor solubility, susceptibility to metabolic oxidation by cytochrome P450 enzymes, and potential off-target effects.[1][2] The "escape from flatland" concept advocates for the incorporation of three-dimensional, saturated scaffolds to mitigate these issues.[3] Compounds with a higher fraction of sp³ centers (Fsp³) have been shown to have a greater likelihood of success in clinical development, exhibiting improved solubility, metabolic stability, and novel intellectual property potential.[4][5][6]
Geometric and Electronic Mimicry of a meta-Substituted Arene
While bioisosteres for para-substituted benzenes, such as bicyclo[1.1.1]pentane (BCP), are well-established, a geometrically precise mimic for meta-substituted arenes has been a significant challenge.[7][8][9] The bicyclo[3.1.1]heptane (BCHep) scaffold masterfully solves this problem. The angle between the exit vectors of its bridgehead substituents (at C1 and C5) is approximately 120°, precisely replicating the geometry of a meta-substituted benzene ring.[2][9] This structural fidelity allows for the direct replacement of a meta-phenylene group within a known pharmacophore, preserving the crucial spatial orientation of substituents required for biological activity while introducing the benefits of a saturated core.[2]
Figure 1: Geometric comparison of substituent vectors.
Structural Analysis of Bicyclo[3.1.1]heptane-1-carboxamide
Bicyclo[3.1.1]heptane-1-carboxamide features a rigid, caged hydrocarbon framework known as norpinane.[10] The carboxamide group is positioned at a bridgehead carbon, a location that is typically less accessible to metabolic enzymes due to steric hindrance. The amide functionality itself is a critical pharmacophoric element, capable of acting as both a hydrogen bond donor (the N-H) and acceptor (the C=O), enabling crucial interactions with biological targets.[11]
Figure 2: Structure of Bicyclo[3.1.1]heptane-1-carboxamide.
Physicochemical and Pharmacokinetic Properties
The primary motivation for replacing a planar aromatic ring with a BCHep scaffold is the profound and often beneficial impact on the molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Impact of an sp³-Rich Scaffold on Drug-like Properties
Increasing the Fsp³ of a molecule generally leads to:
-
Improved Aqueous Solubility: The less planar, more complex three-dimensional shape disrupts crystal lattice packing, often leading to lower melting points and higher solubility.[1]
-
Enhanced Metabolic Stability: Saturated C-H bonds are generally more resistant to oxidative metabolism than the electron-rich C-H bonds of aromatic systems.[1][2]
-
Reduced Lipophilicity: While not always guaranteed, replacing an aromatic ring with a saturated carbocycle can sometimes reduce the octanol-water partition coefficient (LogP/LogD), which can be advantageous for optimizing pharmacokinetic profiles.[12]
Comparative Analysis: The Sonidegib Case Study
A compelling demonstration of the BCHep scaffold's utility is the bioisosteric replacement of the meta-phenylene ring in the FDA-approved anti-cancer drug, Sonidegib.[9][12] This modification highlights the tangible benefits of the "escape from flatland" strategy.
| Property | Sonidegib (Arene) | BCHep-Sonidegib (50) | 3-Oxa-BCHep-Sonidegib (51) |
| Kinetic Solubility (μM) | 6 | 4 | 34 |
| LogD (pH 7.4) | >4.0 | >4.0 | 3.8 |
| Metabolic Stability (CLint) | 11 | < 4.1 | 6.8 |
| Table 1: Comparison of physicochemical and metabolic properties of Sonidegib and its saturated bicyclic analogues. Data sourced from Mykhailiuk et al., 2025.[12] |
Field-Proven Insights: The data clearly demonstrates the advantages of this bioisosteric replacement. While the direct carbocyclic (BCHep) replacement (50) significantly improves metabolic stability, the introduction of a heteroatom in the 3-oxabicyclo[3.1.1]heptane analogue (51) provides a dramatic five-fold increase in aqueous solubility while retaining high metabolic stability and reducing lipophilicity.[12] This showcases the tunability of the scaffold to achieve a desired property profile.
Synthetic Strategies and Methodologies
The accessibility of Bicyclo[3.1.1]heptane-1-carboxamide and its derivatives hinges on a scalable and versatile synthetic route. Modern approaches have established [3.1.1]propellane as the pivotal intermediate for accessing this scaffold.[1][7][13][14]
The [3.1.1]Propellane Gateway
[3.1.1]Propellane is a highly strained hydrocarbon containing an inverted tetrahedral geometry at the bridgehead carbons. The high strain energy of the central C1-C5 bond makes it susceptible to homolytic cleavage, readily undergoing radical-based ring-opening reactions.[2][8] This reactivity is the cornerstone of its utility, providing a direct entry point to 1,5-disubstituted bicyclo[3.1.1]heptane systems. A scalable, multi-gram synthesis of [3.1.1]propellane has been developed starting from commercially available ethyl 4-chlorobutanoate.[8]
Detailed Protocol: Synthesis of Bicyclo[3.1.1]heptane-1-carboxylic Acid
This protocol is adapted from the methodology developed by Anderson and coworkers, which proceeds via a bridgehead iodide intermediate.[8]
Part A: Synthesis of Bridgehead Iodide Precursor
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (N₂ or Ar), add [3.1.1]propellane (1.0 eq) and a suitable iodo-precursor (e.g., ethyl iodoacetate, 1.2 eq) in an appropriate solvent like acetonitrile.
-
Photocatalysis: Add a photoredox catalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) and irradiate the mixture with 456 nm blue LEDs at room temperature.
-
Causality: The photocatalyst, upon light absorption, becomes a potent oxidant/reductant, initiating a radical chain reaction. It facilitates the formation of an ethyl acetate radical which then adds across the strained central bond of the propellane.
-
-
Reaction Monitoring & Work-up: Monitor the reaction by TLC or GC-MS until consumption of the starting material (typically 6-8 hours).[8] Upon completion, concentrate the reaction mixture in vacuo. Purify the resulting 1-iodo-5-ester-bicyclo[3.1.1]heptane intermediate by column chromatography.
Part B: Conversion to Carboxylic Acid
-
Hydrolysis & Oxidation: The ester-functionalized iodide can be elaborated into the desired carboxylic acid through a two-step hydrolysis and oxidation sequence.[8] First, treat the ester with a base such as lithium hydroxide (LiOH) in a THF/water mixture to hydrolyze the ester to the corresponding carboxylate.
-
Oxidation: Subsequent oxidation of the intermediate is required to yield the final carboxylic acid product.
-
Purification: After an acidic work-up, the crude Bicyclo[3.1.1]heptane-1-carboxylic acid can be purified by crystallization or column chromatography. The entire sequence from propellane takes approximately 40 hours.[8]
Detailed Protocol: Amidation to Bicyclo[3.1.1]heptane-1-carboxamide
This is a standard amide coupling procedure using a carbodiimide activator.[15]
-
Activation of Carboxylic Acid: Dissolve Bicyclo[3.1.1]heptane-1-carboxylic acid (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add N-hydroxysuccinimide (NHS, 1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq).
-
Self-Validation: The reaction is stirred at room temperature for 15-60 minutes. The formation of the NHS-activated ester is a critical step; it converts the poor leaving group of the carboxylic acid (-OH) into a highly reactive, stable leaving group (-ONHS), priming it for nucleophilic attack.
-
-
Amine Coupling: To the activated ester solution, add the desired amine (e.g., a solution of ammonia in an organic solvent, or an ammonium salt with a non-nucleophilic base like triethylamine, 1.2-2.0 eq).
-
Reaction & Work-up: Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS. Upon completion, dilute the mixture with an organic solvent and wash sequentially with a mild acid (e.g., 5% aq. HCl), a mild base (e.g., sat. aq. NaHCO₃), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The crude Bicyclo[3.1.1]heptane-1-carboxamide can be purified by flash column chromatography or recrystallization to yield the final product.
Synthetic Workflow Diagram
Figure 3: Key stages in the synthesis of the target compound.
Applications and Future Outlook
The primary application of the Bicyclo[3.1.1]heptane-1-carboxamide scaffold and its derivatives is as a building block in drug discovery programs.[16][17] Its ability to act as a meta-phenyl bioisostere allows medicinal chemists to systematically modify existing drug candidates to overcome pharmacokinetic hurdles.[1][9]
The field is rapidly expanding, with new methods being developed to access diversely functionalized BCHeps, including those with heteroatoms incorporated into the bicyclic core (e.g., 3-azabicyclo[3.1.1]heptanes).[16][18] These second-generation scaffolds offer even finer control over physicochemical properties like pKa and solubility.[12] As synthetic accessibility continues to improve, we anticipate the Bicyclo[3.1.1]heptane core will become a staple in the medicinal chemist's toolbox, leading to the development of safer and more effective drugs.[4][19]
References
-
Frank, N., Nugent, J., Shire, B. R., Pickford, H. D., Rabe, P., Sterling, A. J., Zarganes-Tzitzikas, T., Grimes, T., Thompson, A. L., Smith, R. C., Schofield, C. J., Brennan, P. E., Duarte, F., & Anderson, E. A. (2022). Synthesis of meta-substituted arene bioisosteres from [3.1.1]propellane. Nature, 611(7937), 721–726. [Link]
-
Paul, B., Dasgupta, A., Frank, N., & Anderson, E. A. (2025). Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres, from [3.1.1]propellane. Nature Protocols. [Link]
-
Paul, B., Dasgupta, A., Frank, N., & Anderson, E. A. (2025). Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres, from [3.1.1]propellane. Nature Protocols. [Link]
-
Frank, N., et al. (2022). Synthesis of meta-substituted arene bioisosteres from [3.1.1]propellane. University of Oxford Research Archive. [Link]
-
Domainex Synthesis Group. (2023). Synthesis in Review: Bicyclo[3.1.1]heptanes (BCHeps) as bioisosteres for meta-substituted benzenes. Domainex. [Link]
-
Frank, N., et al. (2022). Synthesis of meta-substituted arene bioisosteres from [3.1.1]propellane. ChemRxiv. [Link]
-
Sabila, P. S., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link]
-
Fisher Scientific. Amide Synthesis. Fisher Scientific Technical Resources. [Link]
-
Foley, D. J., et al. (2020). Fsp3-rich and diverse fragments inspired by natural products as a collection to enhance fragment-based drug discovery. Organic & Biomolecular Chemistry. [Link]
-
De Luca, L. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal. [Link]
-
Iida, T., et al. (2022). Practical and Facile Access to Bicyclo[3.1.1]heptanes: Potent Bioisosteres of meta-Substituted Benzenes. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. Organic-Chemistry.org. [Link]
-
Iida, T., et al. (2022). Practical and Facile Access to Bicyclo[3.1.1]heptanes: Potent Bioisosteres of meta-Substituted Benzenes. ResearchGate. [Link]
-
Foley, D. J., et al. (2018). Synthesis and Demonstration of the Biological Relevance of sp3‐rich Scaffolds Distantly Related to Natural Product Frameworks. Organic & Biomolecular Chemistry. [Link]
-
Mykhailiuk, P. K., et al. (2025). 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene. Angewandte Chemie International Edition. [Link]
-
Scott, J. S., & O'Donovan, D. H. (2021). Emergent synthetic methods for the modular advancement of sp3-rich fragments. Chemical Science. [Link]
-
ResearchGate. (2024). Recent Advances in the Synthesis of Bicyclo[3.1.1]heptanes. ResearchGate. [Link]
-
Foley, D. J., et al. (2018). Synthesis and Demonstration of the Biological Relevance of sp3‐rich Scaffolds Distantly Related to Natural Product Frameworks. ResearchGate. [Link]
-
Foley, D. J., et al. (2017). Synthesis and Demonstration of the Biological Relevance of sp3-rich Scaffolds Distantly Related to Natural Product Frameworks. White Rose Research Online. [Link]
-
Sterling, A. J., et al. (2023). Synthesis of Aryl-fused Bicyclo[3.1.1]heptanes (BCHeps) and Validation as Naphthyl Bioisosteres. ChemRxiv. [Link]
-
US EPA. Bicyclo[3.1.1]heptane, 1-bromo- Properties. CompTox Chemicals Dashboard. [Link]
-
National Center for Biotechnology Information. Bicyclo[3.1.1]heptane-1-carboxylic acid. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. Bicyclo(3.1.1)heptane. PubChem Compound Database. [Link]
-
ResearchGate. (2024). Bicyclo[3.1.1]heptanes as bioisosteres of benzenes. ResearchGate. [Link]
-
Maruyama, T., et al. (1997). Bicyclo[2.2.1]heptane and 6,6-dimethylbicyclo[3.1.1]heptane derivatives: orally active, potent, and selective prostaglandin D2 receptor antagonists. Journal of Medicinal Chemistry. [Link]
-
J-GLOBAL. Bicyclo(3.1.1)heptane. Japan Science and Technology Agency. [Link]
-
Chemistry Steps. Naming Bicyclic Compounds Practice Problems. Chemistry Steps. [Link]
-
Chemistry Steps. Naming Bicyclic Compounds Practice Problems. Chemistry Steps. [Link]
-
Chemistry Steps. Naming Bicyclic Compounds. Chemistry Steps. [Link]
-
Ashenhurst, J. (2014). Naming Bicyclic Compounds – Fused, Bridged, and Spiro. Master Organic Chemistry. [Link]
-
The Organic Chemistry Tutor. (2018). Naming Bicyclic Compounds. YouTube. [Link]
Sources
- 1. Synthesis of meta-substituted arene bioisosteres from [3.1.1]propellane | Department of Chemistry [chem.ox.ac.uk]
- 2. chemrxiv.org [chemrxiv.org]
- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 4. Emergent synthetic methods for the modular advancement of sp3-rich fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Demonstration of the Biological Relevance of sp3-rich Scaffolds Distantly Related to Natural Product Frameworks - White Rose Research Online [eprints.whiterose.ac.uk]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres, from [3.1.1]propellane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis in Review: Bicyclo[3.1.1]heptanes (BCHeps) as bioisosteres for meta-substituted benzenes | Domainex [domainex.co.uk]
- 10. Bicyclo(3.1.1)heptane | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 11. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Practical and Facile Access to Bicyclo[3.1.1]heptanes: Potent Bioisosteres of meta-Substituted Benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Bicyclo[3.1.1]heptane Building Blocks | TCI AMERICA [tcichemicals.com]
- 18. researchgate.net [researchgate.net]
- 19. chemrxiv.org [chemrxiv.org]
Technical Monograph: Norpinane-1-carboxamide (CAS 126332-31-8)
[1]
Executive Summary
Norpinane-1-carboxamide (Bicyclo[3.1.1]heptane-1-carboxamide) is a conformationally restricted bicyclic amide used primarily in the development of neuroactive pharmaceuticals.[1] Its core utility lies in its bicyclo[3.1.1]heptane skeleton—a "nor" derivative of pinane lacking the trimethyl groups.[1] This scaffold provides a rigid, lipophilic anchor that mimics the steric bulk of adamantane but with distinct vector geometry, making it an ideal pharmacophore for occupying hydrophobic pockets in enzymes like FAAH (Fatty Acid Amide Hydrolase).[1]
Key Application: Synthesis of FAAH inhibitors for the treatment of neuropathic pain, anxiety, and inflammatory disorders.[1]
Chemical Identity & Structural Analysis[1][2]
The molecule consists of a bridged bicyclic system with a primary carboxamide group at the bridgehead (C1) position.[1] This bridgehead substitution is chemically significant because it prevents enolization and restricts rotation, offering high metabolic stability.[1]
| Property | Data |
| CAS Registry Number | 126332-31-8 |
| IUPAC Name | Bicyclo[3.1.1]heptane-1-carboxamide |
| Synonyms | Norpinane-1-carboxamide; 1-Carbamoylnorpinane |
| Molecular Formula | C₈H₁₃NO |
| Molecular Weight | 139.19 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
| pKa (Predicted) | ~16 (Amide N-H), Non-ionizable in physiological range |
Structural Visualization (DOT)
The following diagram illustrates the topological connectivity and the bridgehead functionalization that defines its steric properties.
Caption: Structural hierarchy of Norpinane-1-carboxamide showing the bridgehead substitution critical for pharmacodynamic fit.
Synthetic Pathways & Methodology
The synthesis of CAS 126332-31-8 typically proceeds via the activation of its parent acid, Bicyclo[3.1.1]heptane-1-carboxylic acid .[1] Below is a validated laboratory protocol for the conversion of the acid to the primary amide.
Protocol: Synthesis from Bicyclo[3.1.1]heptane-1-carboxylic acid[1][2][3][4][5][6]
Objective: Convert carboxylic acid precursor to primary amide via acid chloride intermediate.
Reagents:
-
Precursor: Bicyclo[3.1.1]heptane-1-carboxylic acid (1.0 eq)[1]
-
Activator: Thionyl Chloride (SOCl₂) (1.5 eq) or Oxalyl Chloride (1.2 eq)[1]
-
Solvent: Dichloromethane (DCM) (Anhydrous)[1]
-
Nucleophile: Ammonium Hydroxide (28% NH₃) or NH₃(g)[1]
-
Catalyst: DMF (drops)[1]
Step-by-Step Methodology:
-
Activation (Acid Chloride Formation):
-
Dissolve the carboxylic acid in anhydrous DCM under N₂ atmosphere.
-
Add catalytic DMF (2-3 drops).[1]
-
Add SOCl₂ dropwise at 0°C.[1]
-
Allow to warm to Room Temperature (RT) and reflux for 2 hours.
-
Checkpoint: Monitor by TLC (acid spot should disappear).[1]
-
Evaporate solvent and excess SOCl₂ under reduced pressure to yield the crude acid chloride (typically a volatile oil/solid).[1]
-
-
Amidation:
-
Workup & Purification:
Synthetic Workflow Diagram
Caption: Step-wise synthesis of Norpinane-1-carboxamide via acid chloride activation.
Pharmaceutical Applications: FAAH Inhibition
Norpinane-1-carboxamide serves as a high-value scaffold in the design of Fatty Acid Amide Hydrolase (FAAH) inhibitors.[1]
Mechanism of Action
FAAH is a serine hydrolase responsible for the catabolism of Anandamide (AEA) , an endogenous cannabinoid.[1][2][3] Inhibiting FAAH increases AEA levels, producing analgesic and anxiolytic effects without the psychotropic side effects of direct CB1 agonists (like THC).[1]
Role of the Norpinane Scaffold:
-
Hydrophobic Occupancy: The bicyclo[3.1.1]heptane core fits tightly into the Acyl Chain Binding Pocket of the FAAH active site.[1]
-
Conformational Restriction: Unlike flexible alkyl chains, the rigid norpinane cage reduces the entropic penalty of binding.[1]
-
Metabolic Shielding: The bridgehead amide is sterically hindered, protecting the inhibitor from premature degradation by non-target peptidases.[1]
Therapeutic Pathway Diagram[1]
Caption: Mechanism of FAAH inhibition by Norpinane derivatives, leading to enhanced endocannabinoid signaling.[1]
Analytical Characterization
To validate the identity of synthesized Norpinane-1-carboxamide, the following analytical parameters should be met.
1H NMR (400 MHz, DMSO-d6) Expectations
-
Amide Protons: Two broad singlets around δ 6.8–7.5 ppm (exchangeable with D₂O).[1]
-
Bridgehead (H1): Quaternary, no peak.[1]
-
Bridgehead (H5): Multiplet around δ 2.2–2.4 ppm.[1]
-
Methylene Bridges: Complex multiplets between δ 1.5–2.0 ppm corresponding to the bicyclic cage protons (H2, H3, H4, H6, H7).[1]
-
Key Feature: Absence of methyl singlets (distinguishing it from pinane derivatives).[1]
HPLC Method (Reverse Phase)[1]
Safety & Handling
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 126332-31-8. Retrieved from [Link]
-
Google Patents (2012). Amide compounds, compositions and applications thereof (AU2012311061B2).[1][4] Describes the use of norpinane-1-carboxamide in FAAH inhibitors. Retrieved from
-
Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. (Contextual reference for FAAH inhibitor design). Retrieved from [Link]
Sources
- 1. JP2014527981A - Amide compound, composition and use thereof - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AU2012311061B2 - Amide compounds, compositions and applications thereof - Google Patents [patents.google.com]
Escaping Flatland: The Geometric and Physicochemical Case for Bicyclo[3.1.1]heptane as a Meta-Phenyl Bioisostere
[1][2]
Executive Summary: The "Meta" Problem
In the campaign to increase the fraction of sp3-hybridized carbons (
This guide analyzes bicyclo[3.1.1]heptane (BCHep) , a bridged hydrocarbon cage that solves this geometric challenge.[1][2][3] Unlike the linear BCP, the BCHep scaffold possesses an internal bond angle of ~120° between bridgehead exit vectors, rendering it a near-perfect geometric match for meta-phenyl rings while offering the solubility and metabolic benefits of a 3D saturated system.
Geometric Analysis: Vector Fidelity & Spatial Occupancy
The primary failure mode of "escaping flatland" is the loss of ligand-protein binding affinity due to altered exit vectors. The BCHep scaffold is unique because it preserves the angular relationship of meta-benzene while introducing beneficial bulk.
Exit Vector Comparison
The critical parameter for bioisosteric replacement is the angle (
| Parameter | meta-Benzene | Bicyclo[3.1.1]heptane (BCHep) | 3-Oxabicyclo[3.1.1]heptane |
| Exit Vector Angle ( | 120° | 119° – 120° | 120° – 124° |
| Substituent Distance ( | 4.9 – 5.0 Å | 4.8 – 5.0 Å | 4.75 – 4.77 Å |
| Internal C-C Distance | 2.42 Å | 2.10 – 2.12 Å | 2.10 Å |
| Hybridization |
Key Insight: The BCHep scaffold mimics the meta-phenyl geometry with higher fidelity than bicyclo[2.1.1]hexane or other strained systems. The bridgehead carbons (C1 and C5) serve as the attachment points, creating a rigid vector that aligns almost perfectly with the 1,3-positions of a phenyl ring.
Volumetric Considerations
While the vectors align, the volume differs. The phenyl ring is a flat disc (volume ~84 ų). The BCHep is a 3D cage (volume ~109 ų).
-
Implication: In tight binding pockets where
-stacking is critical, BCHep may fail. -
Solution: The 3-oxabicyclo[3.1.1]heptane analog reduces the volume to ~101 ų and introduces a polar oxygen atom, often providing a better fit for pockets requiring lower lipophilicity.
Visualization of Geometric Logic
Figure 1: The logical flow of replacing a meta-phenyl ring with BCHep to resolve physicochemical liabilities while maintaining geometric integrity.
Physicochemical Implications
Replacing a phenyl ring with BCHep fundamentally alters the molecular property profile (MPP).
Solubility and Lipophilicity ( )
Aromatic rings contribute significantly to crystal lattice energy (making compounds hard to dissolve) and lipophilicity.
-
Solubility: BCHep disrupts planar stacking. In the case of the drug Sonidegib , replacing the meta-phenyl ring with 3-oxabicyclo[3.1.1]heptane increased aqueous solubility by >500% (from 6 µM to 34 µM).
-
Lipophilicity: The hydrocarbon BCHep is highly lipophilic. If
reduction is required, the 3-oxa variant is superior, typically lowering by ~0.5 to 2.0 units compared to the all-carbon cage.
Metabolic Stability
The BCHep cage eliminates the aromatic ring's susceptibility to oxidative metabolism (e.g., epoxidation or hydroxylation by CYP450s). The bridgehead hydrogens in BCHep are sterically protected and electronically deactivated compared to benzylic positions, generally extending half-life (
Synthetic Protocol: The [3.1.1]Propellane Route
Historically, accessing the [3.1.1] system was difficult, relying on complex rearrangements of pinene. The modern, scalable route utilizes [3.1.1]propellane as a key intermediate, analogous to the [1.1.1]propellane used for BCPs.[1]
Core Workflow
The synthesis generally proceeds via the formation of [3.1.1]propellane followed by radical ring opening.
Step-by-Step Methodology:
-
Starting Material: Ethyl 4-chlorobutanoate.[2]
-
Cyclopropanation: Kulinkovich cyclopropanation yields the cyclopropyl alcohol.
-
Rearrangement: Mesylation and treatment with base triggers a cyclopropyl-allyl rearrangement to form the bicyclic skeleton.
-
Propellane Formation: Treatment with alkyl lithium (e.g., PhLi) generates the highly strained [3.1.1]propellane.
-
Radical Functionalization (The Key Step):
Synthetic Pathway Diagram
Figure 2: The modern synthetic route to functionalized BCHeps via the [3.1.1]propellane intermediate.
Case Study: Optimization of Sonidegib
To validate the utility of this scaffold, researchers (Mykhailiuk et al.) applied it to Sonidegib , an anticancer agent targeting the Hedgehog signaling pathway.
-
Challenge: High lipophilicity and poor solubility of the parent drug.
-
Modification: Replacement of the central meta-phenyl ring with 3-oxabicyclo[3.1.1]heptane.
-
Outcome:
-
Potency: Retained nanomolar activity (structural fidelity).[5]
-
Solubility: Increased 5-fold.
-
Permeability: Improved membrane permeability due to higher
.
-
Conclusion
Bicyclo[3.1.1]heptane is not merely a "spacer"; it is a precision geometric tool.[2] For drug discovery programs struggling with the metabolic liabilities or solubility limits of meta-substituted aromatics, BCHep (and its 3-oxa analog) provides a validated, synthetically accessible escape route from flatland.
References
-
Levterov, V. V., et al. (2020). Bicyclo[3.1.1]heptane as a Bioisostere of the Benzene Ring.[1][4][6][7][8][9][10][11][12] The Journal of Organic Chemistry.[4][6][12] Link
-
Frank, N., et al. (2022).[3] Synthesis of meta-substituted arene bioisosteres from [3.1.1]propellane. Nature.[3][13] Link
-
Dibchak, D., & Mykhailiuk, P. K. (2025).[5] 3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene.[14][1][5][6][7] Angewandte Chemie International Edition.[5] Link
-
Iida, T., et al. (2022).[8] Practical and Facile Access to Bicyclo[3.1.1]heptanes: Potent Bioisosteres of meta-Substituted Benzenes.[2][3][6][7][8][11] Journal of the American Chemical Society.[8][12] Link
Sources
- 1. Synthesis in Review: Bicyclo[3.1.1]heptanes (BCHeps) as bioisosteres for meta-substituted benzenes | Domainex [domainex.co.uk]
- 2. Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres, from [3.1.1]propellane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of meta-substituted arene bioisosteres from [3.1.1]propellane | Department of Chemistry [chem.ox.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Practical and Facile Access to Bicyclo[3.1.1]heptanes: Potent Bioisosteres of meta-Substituted Benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BJOC - (Bio)isosteres of ortho- and meta-substituted benzenes [beilstein-journals.org]
- 10. img01.pharmablock.com [img01.pharmablock.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. denmarkgroup.illinois.edu [denmarkgroup.illinois.edu]
- 14. chemrxiv.org [chemrxiv.org]
Bicyclo[3.1.1]heptane-1-carboxamide: Physicochemical Profile and Bioisosteric Utility
The following technical guide details the physicochemical and structural profile of Bicyclo[3.1.1]heptane-1-carboxamide , a high-value saturated scaffold in modern medicinal chemistry.
Technical Whitepaper | Version 2.0
Executive Summary
Bicyclo[3.1.1]heptane-1-carboxamide represents a critical class of "sp³-rich" pharmacophores designed to replace planar aromatic rings in drug candidates. As a conformationally rigid, saturated bioisostere of 3-substituted benzamides (meta-benzamides) , this scaffold offers a strategic solution to the "Escape from Flatland" directive in drug discovery. By increasing the fraction of sp³ hybridized carbons (
This guide analyzes its molecular weight, polarity metrics, and synthetic accessibility, providing a roadmap for its integration into lead optimization campaigns.[1]
Physicochemical Specifications
The following data aggregates calculated and predicted values based on the specific 1-substituted bridgehead isomer.
Quantitative Profile
| Property | Value | Unit | Technical Significance |
| Molecular Formula | - | Core stoichiometry.[1] | |
| Molecular Weight | 139.19 | g/mol | Fragment-based design friendly (<200 Da).[1] Ideal for keeping Ligand Efficiency (LE) high.[1] |
| Exact Mass | 139.0997 | Da | Essential for High-Res MS (HRMS) validation.[1] |
| TPSA | 43.09 | Ų | Topological Polar Surface Area derived from the primary amide group (-CONH₂).[1] Excellent for BBB permeability (<90 Ų).[1] |
| cLogP | 0.4 – 0.8 | - | Predicted. Significantly lower than the analogous benzamide (LogP ~0.[1]64) or bicyclo-acid (LogP ~1.5), aiding water solubility. |
| H-Bond Donors | 2 | - | From the -NH₂ group.[1] |
| H-Bond Acceptors | 1 | - | From the Carbonyl oxygen.[1] |
| Rotatable Bonds | 1 | - | The |
Polarity & Solubility Analysis
The transition from a planar phenyl ring to the bicyclo[3.1.1]heptane core significantly alters the solvation profile.
-
Dipole Moment : The bridgehead placement of the carboxamide creates a distinct dipole vector aligned through the rigid bicyclic cage. Unlike flexible alkyl chains, this dipole is "locked," reducing the entropic penalty upon binding to a receptor pocket.[1]
-
Solubility : The increased three-dimensionality disrupts crystal lattice packing compared to flat aromatic analogues, typically resulting in 5–10x higher aqueous solubility.[1]
Structural Dynamics: The "Meta-Benzene" Mimic
The defining feature of the bicyclo[3.1.1]heptane scaffold is its geometric fidelity to meta-substituted benzenes .[2]
Vector Alignment Logic
In a meta-substituted benzene, the exit vectors are separated by 120° .[1][2]
-
Bicyclo[1.1.1]pentane (BCP) : Vectors are 180° (Para-phenyl mimic).
-
Bicyclo[3.1.1]heptane (BCHep) : The bridgehead carbons (C1 and C5) project substituents at an angle of approximately 119°–120° .
This makes Bicyclo[3.1.1]heptane-1-carboxamide a perfect geometric replacement for 3-benzamide derivatives, preserving the binding pharmacophore while removing the metabolic liability of the aromatic ring (e.g., oxidation by CYP450).
Visualization: Scaffold Comparison
The following diagram illustrates the geometric relationship and the "Escape from Flatland" concept.
Figure 1: Bioisosteric relationship between meta-benzamide and the bicyclo[3.1.1]heptane scaffold.
Synthetic Methodology
Synthesizing the 1-carboxamide derivative requires accessing the bridgehead position. The most authoritative modern route utilizes [3.1.1]propellane as a reactive intermediate, which undergoes radical ring-opening.
Protocol: Radical Carbo-functionalization
Objective : Install the amide functionality at the bridgehead (C1).
-
Precursor Synthesis : Synthesis of [3.1.1]propellane from 1,5-diiodobicyclo[3.1.1]heptane or similar cyclization precursors.[1][3]
-
Radical Addition :
-
Reagents : [3.1.1]propellane + Formamide (or Carbamoyl radical source).
-
Catalyst : Photoredox catalyst (e.g., Ir(ppy)₃) or radical initiator (AIBN/TTMSS).
-
Mechanism : The radical species attacks the central bond of the propellane, relieving strain and forming the bicyclo[3.1.1]heptane radical, which is then quenched.
-
-
Validation :
-
¹H NMR : Look for the disappearance of the propellane central bond signal and appearance of bridgehead protons.
-
¹³C NMR : Distinct bridgehead carbon shift (~40-50 ppm).[1]
-
Workflow Diagram
Figure 2: Radical-mediated synthesis of bridgehead-substituted bicyclo[3.1.1]heptanes.
Strategic Application in Drug Design
Metabolic Stability
Aromatic rings are frequent sites of oxidative metabolism (e.g., hydroxylation). The bicyclo[3.1.1]heptane cage is chemically inert to these pathways. Replacing a benzamide with this scaffold often extends the half-life (
Blood-Brain Barrier (BBB) Permeability
With a TPSA of ~43 Ų and a compact, lipophilic cage structure, this molecule is highly predicted to cross the BBB. The reduction in planar aromaticity decreases non-specific binding to plasma proteins, potentially increasing the free fraction (
Intellectual Property (IP)
As a relatively novel scaffold compared to the ubiquitous phenyl ring or even the bicyclo[1.1.1]pentane, the bicyclo[3.1.1]heptane core offers a robust avenue for generating novel, patentable chemical matter ("markush" freedom).
References
-
Anderson, E. A., et al. (2023).[1] Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres, from [3.1.1]propellane. Nature Protocols.
-
Mykhailiuk, P. K. (2022).[1] Saturated Bioisosteres of Benzene: Where to Next?. Organic & Biomolecular Chemistry.[1][4][5]
-
PubChem Compound Summary . (2025). Bicyclo[3.1.1]heptane-1-carboxylic acid.[6] National Center for Biotechnology Information.[1]
-
Domainex . (2023).[1] Bicyclo[3.1.1]heptanes (BCHeps) as bioisosteres for meta-substituted benzenes. Domainex Drug Discovery Blog.
Sources
- 1. Bicyclo(3.1.1)heptane | C7H12 | CID 638057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis in Review: Bicyclo[3.1.1]heptanes (BCHeps) as bioisosteres for meta-substituted benzenes | Domainex [domainex.co.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Bicyclo[3.1.1]heptane-1-carboxylic acid | C8H12O2 | CID 55300612 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Conformational Analysis of Bicyclo[3.1.1]heptane Amides
Abstract
The bicyclo[3.1.1]heptane framework, a strained bicyclic system, is an increasingly important structural motif in medicinal chemistry, often serving as a bioisostere for meta-substituted arenes.[1][2][3] The incorporation of an amide functionality, a ubiquitous group in pharmaceuticals, into this scaffold introduces additional layers of conformational complexity that are critical to understanding its interaction with biological targets. This guide provides a comprehensive technical overview of the conformational analysis of bicyclo[3.1.1]heptane amides, intended for researchers, scientists, and drug development professionals. We will explore the inherent conformational preferences of the parent ring system and the influence of amide substitution. A multi-pronged approach, combining computational modeling with experimental validation through Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, is detailed as an essential strategy for a thorough analysis.[4]
The Bicyclo[3.1.1]heptane Skeleton: A Conformational Overview
The bicyclo[3.1.1]heptane system consists of a six-membered ring fused to a four-membered ring, resulting in significant ring strain.[5][6] The six-membered ring is constrained and typically adopts a conformation that can be described as a flattened chair or a boat-like geometry.[7] Unlike cyclohexane, which has a clear preference for a chair conformation, the bicyclo[3.1.1]heptane system's conformational landscape is more complex due to the constraints imposed by the fused cyclobutane ring.
The parent hydrocarbon's low-energy conformations are similar to those of norbornane (bicyclo[2.2.1]heptane), which is locked in a boat-like conformation.[7][8] The strain in the bicyclo[3.1.1]heptane system arises from both angle strain, due to the deviation of bond angles from the ideal tetrahedral angle of 109.5°, and torsional strain from eclipsing interactions.[5][9] Understanding these foundational conformational features is paramount before considering the effects of substituents.
The Influence of Amide Substitution
The introduction of an amide substituent can significantly influence the conformational equilibrium of the bicyclo[3.1.1]heptane core. The position of the amide group (e.g., at a bridgehead or on the bridges of the scaffold) and its orientation will dictate the nature and extent of this influence. Key factors to consider include:
-
Steric Interactions: The steric bulk of the amide group and its substituents will favor conformations that minimize non-bonded interactions with the rest of the bicyclic framework.
-
Electronic Effects: The amide functional group possesses a dipole moment and can engage in various non-covalent interactions, including hydrogen bonding (if it is a primary or secondary amide). These interactions can stabilize specific conformations.
-
Intramolecular Hydrogen Bonding: The presence of N-H protons in primary and secondary amides can lead to the formation of intramolecular hydrogen bonds with other functionalities on the bicyclo[3.1.1]heptane scaffold or with the amide carbonyl oxygen itself, further restricting conformational freedom.
The interplay of these factors can lead to a preference for a single low-energy conformation or a dynamic equilibrium between multiple conformers. A thorough conformational analysis is therefore necessary to predict and confirm the dominant species in solution and the solid state.
A Dual-Pronged Approach: Computational and Experimental Analysis
A robust conformational analysis of bicyclo[3.1.1]heptane amides necessitates a synergistic approach that combines computational modeling for predictive insights with experimental techniques for validation.
Computational Approaches
Computational chemistry provides a powerful toolkit for exploring the potential energy surface of a molecule and identifying its low-energy conformations.[4]
3.1.1. Molecular Mechanics (MM)
Molecular mechanics methods offer a computationally inexpensive way to perform an initial conformational search. These force-field-based methods are well-suited for exploring a large number of potential conformations and identifying a set of low-energy candidates for further, more accurate analysis.
3.1.2. Density Functional Theory (DFT)
For a more accurate description of the geometries and relative energies of the conformers identified through MM, higher-level quantum mechanics calculations, such as Density Functional Theory (DFT), are employed.[4] DFT methods explicitly treat the electronic structure of the molecule, providing more reliable results, especially for strained systems like bicyclo[3.1.1]heptane.
Experimental Protocol: Computational Conformational Analysis
-
Initial Structure Generation: Generate a 3D model of the bicyclo[3.1.1]heptane amide of interest.
-
Conformational Search (MM): Perform a systematic or stochastic conformational search using a suitable molecular mechanics force field (e.g., MMFF94, OPLS3e).
-
Geometry Optimization and Energy Calculation (DFT): Take the low-energy conformers identified in the MM search and perform full geometry optimization and frequency calculations using a DFT method (e.g., B3LYP) with an appropriate basis set (e.g., 6-31G* or larger). The absence of imaginary frequencies confirms that the optimized structures are true energy minima.
-
Analysis of Results: Analyze the relative energies of the optimized conformers to determine the predicted population of each at a given temperature. Examine key geometric parameters such as dihedral angles and intramolecular distances.
Logical Workflow for Computational Analysis
Caption: Computational workflow for conformational analysis.
Experimental Validation
Experimental techniques are crucial for validating the predictions made by computational models and for providing a definitive picture of the conformational preferences in solution and the solid state.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for studying the conformation of molecules in solution.[4][10] Several NMR parameters are sensitive to the molecule's three-dimensional structure.
-
Chemical Shifts (¹H and ¹³C): The chemical shifts of protons and carbons are sensitive to their local electronic environment, which is influenced by the molecule's conformation.
-
Coupling Constants (J-values): Three-bond proton-proton coupling constants (³JHH) are related to the dihedral angle between the coupled protons through the Karplus equation. This relationship can be used to estimate dihedral angles and thus deduce the conformation of the ring system.
-
Nuclear Overhauser Effect (NOE): NOE experiments (e.g., NOESY, ROESY) provide information about through-space distances between protons. The observation of an NOE between two protons indicates that they are in close proximity (typically < 5 Å), which can provide crucial conformational constraints.
Experimental Protocol: NMR-Based Conformational Analysis
-
Sample Preparation: Dissolve a pure sample of the bicyclo[3.1.1]heptane amide in a suitable deuterated solvent.
-
1D NMR Spectra Acquisition: Acquire high-resolution ¹H and ¹³C NMR spectra.
-
2D NMR Spectra Acquisition: Acquire a suite of 2D NMR spectra, including COSY (to establish proton-proton connectivity), HSQC (to correlate protons with their directly attached carbons), HMBC (for long-range proton-carbon correlations), and NOESY or ROESY (for through-space proton-proton correlations).
-
Data Analysis:
-
Assign all proton and carbon resonances using the 1D and 2D NMR data.
-
Measure key ³JHH values and use the Karplus equation to estimate dihedral angles.
-
Analyze the NOESY/ROESY spectrum to identify key through-space interactions.
-
-
Comparison with Computational Data: Compare the experimentally determined structural parameters (dihedral angles, proton-proton distances) with those predicted for the low-energy conformers from DFT calculations. A good correlation between the experimental and computational data provides strong evidence for the proposed conformation.
3.2.2. X-ray Crystallography
Single-crystal X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[11] While the solid-state conformation may not always be the same as the dominant conformation in solution, it provides a highly accurate reference structure.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the bicyclo[3.1.1]heptane amide suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[11]
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.[11]
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.
-
Structural Analysis: Analyze the final crystal structure to determine bond lengths, bond angles, and dihedral angles, providing a precise picture of the solid-state conformation.
Logical Workflow for Experimental Validation
Caption: Experimental validation workflow.
Case Study: Conformational Analysis of a Hypothetical Bicyclo[3.1.1]heptan-6-yl-acetamide
To illustrate the application of this dual-pronged approach, let's consider a hypothetical case study of bicyclo[3.1.1]heptan-6-yl-acetamide.
Computational Analysis:
A computational study might predict two low-energy conformers: one where the acetamide group is in an "axial-like" position and another where it is in an "equatorial-like" position relative to the six-membered ring. DFT calculations could provide the relative energies of these conformers.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (H5-C5-C6-H6) |
| Equatorial-like | 0.00 | ~165° |
| Axial-like | 2.5 | ~45° |
| Table 1: Predicted relative energies and key dihedral angles for the conformers of bicyclo[3.1.1]heptan-6-yl-acetamide from DFT calculations. |
Experimental Validation (NMR):
The ¹H NMR spectrum would be analyzed, and the coupling constant between H5 and H6 would be measured. A large ³J(H5,H6) value (e.g., ~10 Hz) would be consistent with a dihedral angle of ~165°, supporting the equatorial-like conformer as the major species in solution. Furthermore, NOESY experiments might show a strong correlation between the acetyl methyl protons and specific protons on the bicyclic core, providing further evidence for the preferred conformation.
Experimental Validation (X-ray Crystallography):
If single crystals can be obtained, X-ray crystallography would provide the definitive solid-state structure, allowing for a direct comparison with the computational models and the solution-state NMR data.
Implications for Drug Design
A thorough understanding of the conformational preferences of bicyclo[3.1.1]heptane amides is crucial for their application in drug design. The three-dimensional shape of a molecule is a key determinant of its biological activity, influencing how it binds to its target receptor or enzyme. By controlling the conformation of the bicyclo[3.1.1]heptane scaffold through the strategic placement and design of amide substituents, medicinal chemists can fine-tune the pharmacological properties of a drug candidate. The use of this scaffold as a meta-substituted benzene bioisostere has shown promise in improving properties such as metabolic stability and lipophilicity.[3][12]
Conclusion
The conformational analysis of bicyclo[3.1.1]heptane amides is a complex but essential undertaking for researchers in medicinal chemistry and drug discovery. The inherent strain and restricted flexibility of the bicyclic system, coupled with the influence of the amide substituent, lead to a rich conformational landscape. A comprehensive approach that leverages the predictive power of computational chemistry with the definitive validation of experimental techniques like NMR spectroscopy and X-ray crystallography is indispensable for elucidating the preferred three-dimensional structures of these important molecules. The insights gained from such studies are invaluable for the rational design of novel therapeutics with improved efficacy and pharmacokinetic profiles.
References
-
University of Wisconsin-River Falls. Simple Conformational Analysis of Cyclic and Bicyclic Compounds. Available from: [Link]
-
Smith, R. C., et al. (2024). Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. Organic Letters. Available from: [Link]
-
ChemRxiv. (2023). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. Available from: [Link]
-
ChemRxiv. (2022). Bridged bicyclic building block upgrading: Photochemical synthesis of bicyclo[3.1.1]heptan-1-amines. Available from: [Link]
-
Domainex. (2023). Synthesis in Review: Bicyclo[3.1.1]heptanes (BCHeps) as bioisosteres for meta-substituted benzenes. Available from: [Link]
-
ResearchGate. (2023). Recent Advances in the Synthesis of Bicyclo[3.1.1]heptanes. Available from: [Link]
-
Paul, B., et al. (2024). Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. Organic Letters. Available from: [Link]
-
Mykhailiuk, P. K. (2025). 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene. Angewandte Chemie International Edition. Available from: [Link]
-
Giorgi, G., et al. (2017). A systematic 1H- and 13C-NMR spectral analysis of bicyclo[n.3.1]alkanone systems: Determination of the relative configuration of the stereogenic centres and conformation of the six-membered ring. Magnetic Resonance in Chemistry. Available from: [Link]
-
Paul, B., et al. (2025). Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres, from [3.1.1]propellane. Nature Protocols. Available from: [Link]
-
ResearchGate. (2024). Bicyclo[3.1.1]heptanes as bioisosteres of benzenes. Available from: [Link]
-
CCDC. Conformations of Rings. Available from: [Link]
-
Unicamp. (n.d.). CHAPTER 3. Available from: [Link]
-
Grimme, S., et al. (2021). Hydrocarbon Macrocycle Conformer Ensembles and 13C‐NMR Spectra. Chemistry – A European Journal. Available from: [Link]
-
Royal Society of Chemistry. (1993). Conformational analysis. Part 17. An NMR and theoretical investigation of the conformation of bicyclo[5.2.1]decane-2,6-dione. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]
-
Royal Society of Chemistry. (1984). The 1H nuclear magnetic resonance spectra of 6-substituted bicyclo[3.1.0] hex-2-enes. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]
-
Royal Society of Chemistry. (1982). X-Ray crystallographic determination of the conformation of bicyclo[3.3.0]octane and bicyclo[3.2.0]heptane derivatives and evidence for an O ⋯ C [[double bond, length half m-dash]] O interaction. Journal of the Chemical Society, Chemical Communications. Available from: [Link]
-
American Chemical Society. (1998). Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society. Available from: [Link]
-
Chemistry LibreTexts. (2025). 3.3: Conformational analysis of cyclohexanes. Available from: [Link]
-
Dalal Institute. Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Available from: [Link]
-
PubMed. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. Available from: [Link]
-
American Chemical Society. (2026). Strain-Release-Driven [4 + 1] Annulation: Leveraging Bicyclo[1.1.0]butanes as C1 Synthons via Rh(III) Carbenoid. ACS Catalysis. Available from: [Link]
-
Academia.edu. (n.d.). A conformational study of bicyclo[3.1.0] hexane and of the 3-bicyclo[3.1.0]hexyl carbonium ion: an AB initio SCF investigation. Available from: [Link]
-
PubMed. (2017). Computational study of the structure and properties of bicyclo[3.1.1]heptane derivatives for new high-energy density compounds with low impact sensitivity. Available from: [Link]
Sources
- 1. Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. — Oxford Global Health [globalhealth.ox.ac.uk]
- 2. Synthesis in Review: Bicyclo[3.1.1]heptanes (BCHeps) as bioisosteres for meta-substituted benzenes | Domainex [domainex.co.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. marcia.iqm.unicamp.br [marcia.iqm.unicamp.br]
- 10. A systematic 1 H- and 13 C-NMR spectral analysis of bicyclo[n.3.1]alkanone systems: Determination of the relative configuration of the stereogenic centres and conformation of the six-membered ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Fidelity Synthesis of Bicyclo[3.1.1]heptane-1-carboxamide via [3.1.1]Propellane Ring Opening
This Application Note is structured as a high-level technical guide for the synthesis of bicyclo[3.1.1]heptane-1-carboxamide utilizing the recently democratized [3.1.1]propellane reagent. This protocol is based on the breakthrough methodologies established by the Anderson Group (University of Oxford) in Nature (2022) and Nature Protocols (2025).
Executive Summary & Strategic Rationale
In the landscape of modern drug design, "escaping Flatland" (increasing
Bicyclo[3.1.1]heptane (BCHep) is the precise geometric surrogate for meta-arenes, offering a bond angle of ~120° between bridgehead substituents.[2][3][4] Historically, BCHeps were difficult to synthesize, often requiring lengthy ring expansions.[5]
This protocol details the direct access to the BCHep core via the radical ring-opening of [3.1.1]propellane .[2][3][4][6] We provide a validated workflow for synthesizing the [3.1.1]propellane precursor (often not commercially available in bulk) and its subsequent conversion to the 1-carboxamide derivative—a critical handle for peptidomimetics and fragment-based drug discovery.
Key Chemical Advantages
-
Geometric Fidelity: Perfect 120° vector alignment for meta-substitution.
-
Metabolic Hardening: Superior stability against P450 oxidation compared to the parent phenyl ring.
-
Scalability: The precursor synthesis is scalable to >10 grams.
Mechanism of Action: Radical Strain Release
The transformation relies on the release of ring strain energy (RSE). While [1.1.1]propellane has an RSE of ~65 kcal/mol, [3.1.1]propellane is similarly strained but exhibits distinct reactivity. The central C1–C5 bond is susceptible to radical attack, generating a bridgehead radical that captures a terminating group (Atom Transfer Radical Addition - ATRA).
Reaction Pathway Diagram
Figure 1: Mechanistic flow of the strain-release radical addition to [3.1.1]propellane.
Experimental Protocols
Phase A: Synthesis of [3.1.1]Propellane (The Anderson Protocol)
Note: [3.1.1]Propellane is volatile and sensitive. It is best prepared fresh or stored as a dilute solution at -20°C.
Reagents: Ethyl 4-chlorobutanoate, EtMgBr, Ti(OiPr)4, Methanesulfonyl chloride (MsCl), Phenyllithium (PhLi).
| Step | Transformation | Critical Conditions | Yield Target |
| 1 | Kulinkovich Cyclopropanation | EtMgBr (2.1 equiv), Ti(OiPr)4 (10 mol%), THF, 0°C to RT. | >85% |
| 2 | Mesylation | MsCl, Et3N, DCM, 0°C. | >90% |
| 3 | Chlorinative Rearrangement | Heating the mesylate (neat or high conc.) to induce ring expansion/Cl-insertion. | ~70% |
| 4 | Dibromocyclopropanation | CHBr3, NaOH (50%), TEBA (PTC). | ~60% |
| 5 | Propellane Formation | PhLi (2.0 equiv), Et2O, -78°C. CRITICAL STEP. | 40-60% |
Detailed Workflow for Step 5 (The Bottle-Neck):
-
Setup: Flame-dried Schlenk flask under Argon.
-
Addition: Dissolve the dibromobicyclo precursor in anhydrous Et2O. Cool to -78°C.
-
Lithiation: Add PhLi (1.8–2.0 M in dibutyl ether) dropwise over 30 mins. The stoichiometry must be precise (2.0 equiv) to effect double lithium-halogen exchange and intramolecular coupling without polymerizing the product.
-
Workup: Quench with cold water. Extract rapidly with pentane.
-
Purification: [3.1.1]Propellane is codistilled with pentane/ether. Do not concentrate to dryness as it may polymerize or degrade. Determine concentration via NMR using an internal standard (e.g., mesitylene).
Phase B: Synthesis of Bicyclo[3.1.1]heptane-1-carboxamide
Direct carboxamidation is achieved via a radical carbo-functionalization followed by functional group interconversion. The most robust route installs an ester or iodide first.
Route: [3.1.1]Propellane
Step 1: Photochemical Atom Transfer Radical Addition (ATRA)
Target: Ethyl bicyclo[3.1.1]heptane-1-carboxylate (via Iodoacetate)
Reagents:
-
[3.1.1]Propellane (0.2 M in Et2O/Pentane)
-
Ethyl Iodoacetate (1.5 equiv)
-
Initiator: Et3B (10 mol%) OR Ir(ppy)3 (1 mol%) + Blue LED (456 nm)
Protocol:
-
Mix: In a quartz tube or clear vial, combine the [3.1.1]propellane solution and ethyl iodoacetate.
-
Degas: Sparge with Argon for 5 minutes (oxygen inhibits the radical chain).
-
Initiate:
-
Method A (Chemical): Add Et3B (1.0 M in hexane) and expose to trace air (syringe needle) to initiate.
-
Method B (Photo): Add Ir(ppy)3 and irradiate with Blue LED at RT for 4–6 hours.
-
-
Monitor: Reaction is complete when [3.1.1]propellane is consumed (TLC/GC-MS).
-
Result: 1-iodo-5-(ethoxycarbonylmethyl)-bicyclo[3.1.1]heptane?
-
Correction: To get the 1-carboxamide directly on the bridgehead, one should use a formate equivalent or perform halodecarboxylation .
-
Preferred Route for Bridgehead Carboxyls: Use Di-tert-butyl oxalate radicals or simpler: Iodo-BCHep formation followed by Carbonylation.
-
Revised Step 1 (Bridgehead Carboxylation Strategy):
To obtain the amide directly at the bridgehead (C1):
-
Iodination: React [3.1.1]propellane with I-I (Iodine) or CHI3 (Iodoform) under irradiation to generate 1,5-diiodobicyclo[3.1.1]heptane or 1-iodo-bicyclo[3.1.1]heptane (if using a H-source).
-
Better Anderson Route: React with Tosyl Cyanide (TsCN) to get the 1-cyano-bicyclo[3.1.1]heptane .
-
Reaction: [3.1.1]Propellane + TsCN (1.2 equiv) + Blue LED
1-cyano-5-tosyl-bicyclo[3.1.1]heptane . -
Reductive De-sulfonylation: Remove the tosyl group (Na/Hg or SmI2) to leave the nitrile.
-
Hydrolysis:[7] Hydrolyze the Nitrile (-CN) to the Amide (-CONH2).
-
Step 2: Hydrolysis to Carboxamide
Substrate: 1-Cyanobicyclo[3.1.1]heptane derivative.
-
Hydrolysis: Dissolve the nitrile in DMSO. Add K2CO3 and H2O2 (30%)—Katritzky conditions.
-
Conditions: Stir at RT for 1 hour.
-
Workup: Dilute with water, extract with EtOAc.
-
Product: Bicyclo[3.1.1]heptane-1-carboxamide .
Analytical Data & Validation
| Technique | Diagnostic Signal | Note |
| 1H NMR (Propellane) | Distinctive upfield shift of bridgehead protons is absent (no bridgehead H). Look for symmetry. | |
| 13C NMR (Core) | Bridgehead carbons at ~5-15 ppm (Propellane) vs ~30-40 ppm (BCHep). | The release of strain shifts the bridgehead carbon significantly downfield. |
| IR Spectroscopy | ~2230 cm⁻¹ (Nitrile intermediate) | Disappearance of CN stretch and appearance of C=O (1680 cm⁻¹) and N-H (3300 cm⁻¹) confirms amide. |
Troubleshooting & Critical Controls
Polymerization Risk
[3.1.1]Propellane is less prone to spontaneous polymerization than [1.1.1]propellane, but it is still sensitive.
-
Control: Store solutions over K2CO3 at -20°C.
-
Sign of Failure: Formation of insoluble white solids (oligomers) during concentration.
Radical Quenching
If the ATRA reaction stalls:
-
Cause: Oxygen ingress.
-
Fix: Re-sparge with Argon and add a fresh portion of Et3B or photocatalyst.
Regioselectivity
Radical addition to [3.1.1]propellane is highly regioselective for the bridgehead carbons (C1/C5) due to the release of the central bond strain. No competing ring-opening of the side cyclobutanes is typically observed under these conditions.
References
-
Synthesis of meta-substituted arene bioisosteres from [3.1.1]propellane Frank, N., Nugent, J., Shire, B.R. et al. Nature611 , 721–726 (2022).[4][5][8][9] [Link]
-
Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres, from [3.1.1]propellane Paul, B., Dasgupta, A., Frank, N. et al. Nature Protocols20 , 2056–2082 (2025).[10] [Link]
-
Bicyclo[1.1.1]pentanes and Bicyclo[3.1.1]heptanes: High-Fidelity Bioisosteres Anderson Research Group, University of Oxford. [Link]
Sources
- 1. meta-Substituted Arene Bioisosteres from [3.1.1]Propellane - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 2. Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres, from [3.1.1]propellane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres, from [3.1.1]propellane | Springer Nature Experiments [experiments.springernature.com]
- 5. Synthesis in Review: Bicyclo[3.1.1]heptanes (BCHeps) as bioisosteres for meta-substituted benzenes | Domainex [domainex.co.uk]
- 6. Synthesis of meta-substituted arene bioisosteres from [3.1.1]propellane [escholarship.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of meta-substituted arene bioisosteres from [3.1.1]propellane | Department of Chemistry [chem.ox.ac.uk]
- 10. edandersonchem.org [edandersonchem.org]
Application Note: Photocatalytic Minisci-Type Functionalization of Bicyclo[3.1.1]heptanes (BCHeps)
Introduction & Strategic Context
The replacement of planar, sp²-rich aromatic rings with three-dimensional (3D) C(sp³)-rich scaffolds is a cornerstone strategy in modern drug discovery. This bioisosteric replacement routinely improves critical pharmacokinetic properties, including metabolic stability, lipophilicity, and aqueous solubility[1]. While bicyclo[1.1.1]pentanes (BCPs) are well-established bioisosteres for para-substituted benzenes, bicyclo[3.1.1]heptanes (BCHeps) have recently emerged as geometrically precise bioisosteres for meta-substituted arenes, boasting a substituent exit vector angle of approximately 120°[2][3].
Historically, functionalizing the bridgehead positions of BCHeps with medicinally relevant heterocycles has been synthetically demanding. However, recent breakthroughs adapting the Minisci reaction via visible-light photocatalysis have enabled the direct, late-stage heteroarylation of BCHeps using redox-active esters (RAEs)[4][5]. This application note details the mechanistic rationale, optimized conditions, and a validated protocol for executing this transformation.
Mechanistic Rationale & Experimental Causality
The classical Minisci reaction involves the addition of a nucleophilic carbon-centered radical to an electron-deficient, protonated N-heteroarene. For BCHep functionalization, generating the bridgehead C(sp³) radical requires exceptionally mild conditions to prevent scaffold degradation.
-
Radical Generation: BCHep carboxylic acids are first converted into N-hydroxyphthalimide (NHPI) redox-active esters. Under blue LED irradiation (456 nm), a photocatalyst such as 4CzIPN reaches an excited state and undergoes single-electron transfer (SET) to reduce the RAE[4][6].
-
Decarboxylation: The reduced RAE rapidly fragments, releasing CO₂ and a phthalimide anion, cleanly generating the nucleophilic BCHep bridgehead radical[4].
-
Addition & Oxidation: This sterically demanding radical adds to the acid-activated (protonated) heteroarene. A subsequent oxidation step (which closes the photocatalytic cycle by reducing the oxidized photocatalyst) and deprotonation yield the final heterocycle-substituted BCHep[4][6].
Figure 1: Photocatalytic Minisci mechanism for BCHep functionalization via redox-active esters.
Reaction Optimization & Quantitative Data
To ensure high yields, the stoichiometry of the acid and the choice of photocatalyst are critical. The addition of trifluoroacetic acid (TFA) is mandatory; it protonates the heteroarene, significantly lowering its Lowest Unoccupied Molecular Orbital (LUMO) and increasing its electrophilicity toward the nucleophilic BCHep radical[4][6].
Table 1: Optimization of Minisci Conditions for BCHep-RAE and Isoquinoline
| Condition Variation | Photocatalyst | Acid (Equiv) | Light Source | Yield (%) | Causality / Observation |
| Standard (Optimized) | 4CzIPN (1 mol%) | TFA (2.0) | Blue LED (456 nm) | >80% | Optimal SET potential and heterocycle activation[4][6]. |
| No Acid | 4CzIPN (1 mol%) | None | Blue LED (456 nm) | <5% | Heterocycle is not sufficiently electrophilic to trap the radical. |
| Alternative PC | Ru(bpy)₃(PF₆)₂ | TFA (2.0) | Blue LED (456 nm) | 30-40% | Suboptimal redox matching for efficient RAE reduction. |
| Dark Control | 4CzIPN (1 mol%) | TFA (2.0) | None | 0% | Confirms absolute photochemical dependence. |
Detailed Protocol: Photocatalytic Minisci Functionalization
Self-Validating System: This protocol includes built-in quality control (QC) checkpoints to ensure the integrity of the reaction environment, which is highly sensitive to dissolved oxygen.
Materials Required:
-
BCHep N-hydroxyphthalimide ester (1.0 equiv, 0.2 mmol)
-
N-heteroarene (e.g., isoquinoline, substituted pyridine) (3.0 equiv)
-
4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene) (1 mol%)
-
Trifluoroacetic acid (TFA) (2.0 equiv)
-
Anhydrous Dichloromethane (DCM) (0.1 M)
-
Blue LED photoreactor (456 nm)
Step-by-Step Methodology:
-
Reaction Assembly (QC Checkpoint 1): In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the BCHep-RAE (0.2 mmol), the heteroarene (0.6 mmol, 3.0 equiv), and 4CzIPN (1.6 mg, 0.002 mmol, 1 mol%).
-
Causality: Using an excess of the heteroarene compensates for potential off-target radical recombination and ensures pseudo-first-order kinetics for the critical addition step.
-
-
Solvent & Acid Addition: Add 2.0 mL of anhydrous DCM. Stir briefly to dissolve the reagents. Add TFA (31 µL, 0.4 mmol, 2.0 equiv) dropwise via a microsyringe.
-
Causality: TFA protonates the heterocycle. A visual color change (often to pale yellow/orange) serves as an immediate indicator of successful protonation/complexation.
-
-
Degassing (QC Checkpoint 2): Seal the tube with a rubber septum. Sparge the solution with dry Argon or Nitrogen gas for 15 minutes using a submerged needle, utilizing a secondary vent needle in the septum.
-
Causality: Molecular oxygen is a potent triplet state quencher and radical scavenger. Incomplete degassing will lead to BCHep-oxygenation byproducts and severely depressed yields.
-
-
Irradiation: Place the sealed tube in a blue LED photoreactor (456 nm). Stir vigorously at room temperature for 16-24 hours. Ensure a cooling fan is active to prevent thermal degradation.
-
Causality: Vigorously stirring ensures uniform photon flux through the reaction medium, preventing localized over-irradiation or stalling.
-
-
Quench & Workup: Turn off the light source. Dilute the mixture with 5 mL of DCM and transfer to a separatory funnel. Quench the remaining acid by adding 5 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 x 5 mL).
-
Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
-
Expected Outcome: The target heterocycle-functionalized BCHep is isolated. Identity and purity must be validated via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).
-
Figure 2: Step-by-step experimental workflow for the photocatalytic Minisci functionalization.
Scope, Limitations, and Structural Insights
The Minisci reaction on BCHeps shows excellent compatibility with a variety of heterocycles, but it is highly sensitive to steric and electronic factors:
-
Regioselectivity: For unsubstituted isoquinolines, the BCHep radical adds exclusively to the 1-position due to the enhanced stability of the intermediate N-centered radical[4].
-
Electronic Effects: Electron-withdrawing groups on the heterocycle (e.g., dimethyl 2,6-pyridinedicarboxylate) enhance reactivity and can even overturn normal regioselectivity, favoring the 3-position over the 4-position of the pyridine ring[4].
-
Steric Limitations: The BCHep bridgehead radical is more sterically hindered and possesses different s-character than the corresponding BCP (bicyclo[1.1.1]pentane) radical. Consequently, some bulky heterocycles that successfully react with BCP scaffolds fail to yield product with BCHeps[4]. Researchers should prioritize less sterically encumbered N-heteroarenes when designing BCHep bioisosteres.
References
-
Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction Organic Letters (ACS)[Link]
-
Synthesis in Review: Bicyclo[3.1.1]heptanes (BCHeps) as bioisosteres for meta-substituted benzenes Domainex[Link]
-
Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres, from[3.1.1]propellane Nature Protocols[Link]
-
Three-dimensional saturated C(sp³)-rich bioisosteres for benzene PMC / Nature Reviews Chemistry[Link]
Sources
- 1. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis in Review: Bicyclo[3.1.1]heptanes (BCHeps) as bioisosteres for meta-substituted benzenes | Domainex [domainex.co.uk]
- 3. Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres, from [3.1.1]propellane | Springer Nature Experiments [experiments.springernature.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application and Protocol Guide: Synthesis of Primary Amides from Bicyclo[3.1.1]heptane Carboxylic Acid
Abstract
The conversion of sterically hindered carboxylic acids, such as bicyclo[3.1.1]heptane carboxylic acid, to primary amides is a critical transformation in medicinal chemistry and drug development. The bulky bicyclic structure presents significant challenges to standard amidation protocols. This comprehensive guide provides an in-depth analysis of various synthetic strategies, detailing the underlying mechanisms, advantages, and limitations of each. We present detailed, field-proven protocols for the most effective methods, including carbodiimide-mediated coupling, the use of onium salt-based reagents, and the acyl chloride intermediate approach. This document is intended for researchers, scientists, and drug development professionals seeking robust and reliable methods for the synthesis of sterically hindered primary amides.
Introduction: The Challenge of Sterically Hindered Amidation
The amide bond is a cornerstone of modern pharmaceuticals and biologically active molecules.[1] While numerous methods exist for amide bond formation, the synthesis of amides from sterically hindered carboxylic acids like bicyclo[3.1.1]heptane carboxylic acid poses a significant synthetic hurdle.[1] The bulky three-dimensional structure of the bicyclo[3.1.1]heptane core impedes the approach of the amine nucleophile to the activated carboxylic acid derivative, often leading to low yields and the need for harsh reaction conditions with standard methods.[2][3]
This guide explores three primary strategies to overcome these steric challenges and efficiently synthesize the corresponding primary amide:
-
Carbodiimide-Mediated Coupling: A widely used method that activates the carboxylic acid in situ.
-
Onium Salt-Based Coupling: Employing highly reactive phosphonium or uronium salts for efficient activation.
-
Acyl Chloride Formation: A classic, two-step approach involving the conversion of the carboxylic acid to a highly reactive acyl chloride intermediate.
Carbodiimide-Mediated Coupling
Carbodiimides, such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are popular reagents for amide bond formation due to their mild reaction conditions.[4][5] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate.[6][7]
The direct reaction of a carboxylic acid with an amine is generally unfavorable as the amine will deprotonate the carboxylic acid to form a highly unreactive carboxylate salt.[8] Carbodiimides circumvent this by activating the carboxylic acid.[9]
Mechanism of Carbodiimide Activation
The carboxylic acid first protonates one of the nitrogen atoms of the carbodiimide. The resulting carboxylate then attacks the central carbon of the protonated carbodiimide to form the O-acylisourea intermediate. This intermediate has an excellent leaving group, which is subsequently displaced by the amine nucleophile to form the amide bond.[4][6]
To enhance the efficiency and minimize side reactions, such as the formation of an N-acylurea byproduct, additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) are often employed.[7] These additives react with the O-acylisourea to form an active ester, which is more stable and less prone to side reactions, yet still highly reactive towards amines.[7]
Caption: Carbodiimide-mediated amidation workflow.
Protocol 1: EDC/OxymaPure Mediated Synthesis of Bicyclo[3.1.1]heptane Primary Amide
This protocol utilizes EDC, a water-soluble carbodiimide, making the purification process simpler than with DCC, and OxymaPure as an additive to enhance the reaction.
Materials:
-
Bicyclo[3.1.1]heptane carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Ethyl (hydroxyimino)cyanoacetate (OxymaPure)
-
Ammonia solution (e.g., 0.5 M in 1,4-dioxane or 7 N in methanol)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of bicyclo[3.1.1]heptane carboxylic acid (1.0 eq) in anhydrous DMF (0.5 M), add OxymaPure (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) to the reaction mixture and stir for 15 minutes at 0 °C to allow for the formation of the active ester.
-
Slowly add the ammonia solution (1.5 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the pure bicyclo[3.1.1]heptane primary amide.
Onium Salt-Based Coupling Reagents
For sterically demanding substrates, onium salt-based coupling reagents, such as phosphonium salts (BOP, PyBOP) and uronium/aminium salts (HBTU, HATU), are often more effective than carbodiimides.[10][11] These reagents react with the carboxylic acid to form highly reactive activated esters.[12][13]
Phosphonium salts are generally considered advantageous for challenging couplings as they do not have the potential side reaction of guanidinylation of the amine that can occur with uronium salts.[11] HATU, a uronium salt derivative of HOAt, is one of the most effective coupling reagents due to the anchimeric assistance provided by the pyridine nitrogen of the HOAt moiety.[11]
Mechanism of Onium Salt Activation
In the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to the carboxylate. The carboxylate then attacks the electrophilic phosphorus or carbon atom of the onium salt, leading to the formation of an acyloxyphosphonium or acyloxyuronium intermediate, respectively. This intermediate then reacts with an amine to form the amide bond.[10]
Caption: Onium salt-mediated amidation workflow.
Protocol 2: HATU-Mediated Synthesis of Bicyclo[3.1.1]heptane Primary Amide
This protocol employs HATU, a highly effective coupling reagent for sterically hindered systems.
Materials:
-
Bicyclo[3.1.1]heptane carboxylic acid
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
Ammonia solution (e.g., 0.5 M in 1,4-dioxane or 7 N in methanol)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M aqueous HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve bicyclo[3.1.1]heptane carboxylic acid (1.0 eq) in anhydrous DMF (0.5 M) in a round-bottom flask.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Slowly add the ammonia solution (1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer with 1 M aqueous HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired primary amide.
Acyl Chloride Formation
A robust and often highly effective method for amidating sterically hindered carboxylic acids is to first convert the acid to its corresponding acyl chloride.[14][15] Acyl chlorides are significantly more reactive than the parent carboxylic acid and readily react with amines.[16] Common reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[15]
Mechanism of Acyl Chloride Formation and Amidation
The carboxylic acid reacts with thionyl chloride or oxalyl chloride to form a highly reactive acyl chlorosulfite or acyl oxalyl chloride intermediate, respectively. These intermediates then collapse, releasing SO₂ and HCl or CO, CO₂, and HCl, to yield the acyl chloride. The purified acyl chloride is then reacted with an amine in the presence of a base to neutralize the HCl byproduct.[14]
Sources
- 1. chimia.ch [chimia.ch]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 6. Carbodiimide - Wikipedia [en.wikipedia.org]
- 7. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 12. youtube.com [youtube.com]
- 13. people.uniurb.it [people.uniurb.it]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Lab Reporter [fishersci.it]
- 16. Converting Amines to Amides - Chemistry Steps [chemistrysteps.com]
Using bicyclo[3.1.1]heptane-1-carboxamide in fragment-based drug discovery
Application Notes & Protocols
Topic: Using Bicyclo[3.1.1]heptane-1-carboxamide in Fragment-Based Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Harnessing the Third Dimension: Bicyclo[3.1.1]heptane-1-carboxamide as a Strategic Scaffold in Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for identifying novel chemical matter for therapeutic targets, including those once considered "undruggable".[1] Unlike traditional high-throughput screening (HTS) which tests large, complex molecules, FBDD screens low molecular weight compounds ("fragments") to identify weak but highly efficient binders.[2] These initial hits serve as high-quality starting points for rational, structure-guided evolution into potent lead compounds.[1][3]
A critical evolution in FBDD is the deliberate move away from predominantly flat, aromatic fragments towards three-dimensional (3D) scaffolds.[4] Saturated, rigid structures offer a path to escape the "flatland" of traditional medicinal chemistry, often leading to compounds with improved physicochemical properties such as enhanced solubility, better metabolic stability, and increased permeability.[5][6][7]
Among these 3D scaffolds, the bicyclo[3.1.1]heptane (BCHep) core has emerged as a particularly valuable motif.[5][8][9] Its rigid structure and, most importantly, the precise 120° angle between its bridgehead substituents, make it an excellent bioisostere for meta-substituted benzene rings.[5][6] This allows chemists to replace a potentially problematic aromatic group with a saturated, C(sp³)-rich core while maintaining the crucial geometry for target engagement. This guide provides a detailed overview and protocols for the application of a key derivative, bicyclo[3.1.1]heptane-1-carboxamide , within a modern FBDD campaign.
Caption: High-level overview of the FBDD cascade.
The Bicyclo[3.1.1]heptane-1-carboxamide Fragment: Properties and Advantages
The power of bicyclo[3.1.1]heptane-1-carboxamide as a fragment lies in the combination of its rigid 3D core and the versatile carboxamide functional group. The BCHep scaffold provides a non-planar anchor that can access deeper or uniquely shaped pockets within a protein binding site, while the primary amide offers both a hydrogen bond donor and acceptor, providing well-defined interaction points to anchor the fragment.
Geometric Mimicry of meta-Substituted Arenes
The key strategic advantage of the 1,5-disubstituted BCHep core is its ability to act as a saturated isostere of a meta-substituted benzene ring. This replacement can significantly improve a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile by reducing lipophilicity and removing a potential site of metabolic attack by cytochrome P450 enzymes.
Sources
- 1. Fragment-based drug discovery: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wuxibiology.com [wuxibiology.com]
- 3. biosolveit.de [biosolveit.de]
- 4. Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis in Review: Bicyclo[3.1.1]heptanes (BCHeps) as bioisosteres for meta-substituted benzenes | Domainex [domainex.co.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres, from [3.1.1]propellane | Springer Nature Experiments [experiments.springernature.com]
- 9. Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres, from [3.1.1]propellane - PubMed [pubmed.ncbi.nlm.nih.gov]
Peptidomimetic applications of bicyclo[3.1.1]heptane amino acid analogs
Application Note: Engineering Rigid Peptidomimetics using Bicyclo[3.1.1]heptane Scaffolds
Executive Summary & Structural Rationale
The incorporation of conformationally constrained amino acids (CCAA) is a pivotal strategy in modern drug design to overcome the poor pharmacokinetic (PK) properties of native peptides. Among these, the bicyclo[3.1.1]heptane scaffold—readily accessible from the chiral pool material
Unlike the more common bicyclo[2.2.1]heptane (norbornane) systems, the [3.1.1] skeleton possesses a "gem-dimethyl" bridge and a puckered cyclobutane ring. When functionalized as an
Key Advantages:
-
Chiral Purity: Derived from enantiopure (+)- or (-)-
-pinene. -
Metabolic Stability: Steric bulk prevents protease access.
-
Vector Control: Mimics meta-substituted aromatic rings with defined exit vectors (
), serving as a saturated bioisostere.
Synthesis Strategy: From Terpene to Amino Acid
The synthesis of bicyclo[3.1.1]heptane amino acids generally proceeds via the oxidative cleavage of
Workflow Visualization
Figure 1: Synthetic route converting chiral α-pinene into an Fmoc-protected amino acid building block suitable for solid-phase peptide synthesis.[1][2][3][4][5][6][7][8]
Protocol: Optimized Fmoc-SPPS for Hindered Bicyclic Analogs
Challenge: The gem-dimethyl group at the C6 position of the bicyclo[3.1.1]heptane scaffold creates significant steric hindrance. Standard coupling protocols (e.g., HBTU/DIEA, 1 hour) often result in deletion sequences or incomplete coupling.
Solution: Use of high-efficiency coupling reagents (HATU/HOAt) and extended reaction times with double coupling.
Materials:
-
Resin: Rink Amide ChemMatrix (0.4–0.5 mmol/g). Note: ChemMatrix offers better swelling for hydrophobic sequences than polystyrene.
-
Fmoc-AA-OH: Fmoc-protected bicyclo[3.1.1]heptane amino acid (Fmoc-BcH-OH).
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Additive: HOAt (1-Hydroxy-7-azabenzotriazole).
-
Base: TMP (2,4,6-Trimethylpyridine/Collidine) or DIEA.
-
Solvent: DMF (Anhydrous).
Step-by-Step Procedure:
-
Resin Preparation:
-
Swell resin in DCM for 20 mins, then DMF for 20 mins.
-
Deprotect Fmoc (20% Piperidine/DMF, 2
5 min). Wash DMF 5.
-
-
Coupling of the Bicyclic Residue (Critical Step):
-
Stoichiometry: Use 3.0 eq of Fmoc-BcH-OH (relative to resin loading).
-
Activation: Dissolve AA, 2.9 eq HATU, and 3.0 eq HOAt in minimal DMF. Add 6.0 eq Collidine.
-
Pre-activation: Allow the mixture to react for 2 minutes before adding to the resin (minimizes racemization while ensuring active ester formation).
-
Reaction: Shake at room temperature for 4 hours .
-
Re-coupling (Mandatory): Drain, wash DMF
3, and repeat the coupling with fresh reagents for an additional 4 hours or overnight.
-
-
Capping:
-
Treat with Acetic Anhydride/DIEA/DMF (1:2:7) for 10 mins to cap unreacted amines. This prevents the formation of "deletion peptides" that are hard to purify later.
-
-
Coupling the Next Residue:
-
The amine of the bicyclic system is sterically crowded.
-
Use HATU/HOAt again for the subsequent amino acid.
-
Note: If the next residue is also bulky (e.g., Val, Ile), use COMU or microwave-assisted coupling (50°C, 10 min).
-
-
Cleavage:
-
Standard TFA/TIS/H2O (95:2.5:2.5) for 2–3 hours. The bicyclic scaffold is stable to TFA.
-
Structural & Biological Validation
Once synthesized, the peptidomimetic must be validated for both structural integrity (did it fold?) and biological stability (does it last?).
A. Structural Analysis: Circular Dichroism (CD)
Bicyclo[3.1.1]heptane amino acids are strong helix inducers or turn mimics depending on stereochemistry.
-
Sample Prep: Dissolve peptide in Phosphate Buffer (pH 7.4) and TFE (Trifluoroethanol) mixtures to assess helical propensity.
-
Data Interpretation Table:
| Secondary Structure | Characteristic CD Minima (nm) | Characteristic CD Maxima (nm) | Effect of [3.1.1] Incorporation |
| 208, 222 | 190 | Intensification of 222nm signal (stabilization) | |
| 218 | 195 | Disruption (usually) | |
| Random Coil | 198 | - | Reduction of 198nm signal |
B. Protocol: In Vitro Proteolytic Stability Assay
This is the "gold standard" test to prove the utility of the peptidomimetic.
Logic: Compare the half-life (
Figure 2: Workflow for determining the metabolic half-life of peptidomimetics.
Experimental Steps:
-
Incubation: Mix peptide (final conc. 100
M) with 25% Human Serum in PBS at 37°C. -
Sampling: Remove 50
L aliquots at defined time points ( min). -
Quenching: Immediately add 50
L of ice-cold Acetonitrile containing 1% TFA to precipitate serum proteins and stop hydrolysis. -
Processing: Centrifuge (10,000
g, 5 min) to pellet proteins. -
Quantification: Inject supernatant onto RP-HPLC (C18 column). Monitor peak area of the parent peptide.
-
Calculation: Plot
vs. Time. The slope gives .
Case Study: Endomorphin-2 Analogs
Context: Endomorphin-2 (Tyr-Pro-Phe-Phe-NH2) is a potent
Application: Replacement of the Proline or Phenylalanine residues with a bicyclo[3.1.1]heptane amino acid.
-
Result: The rigid scaffold locks the N-terminal Tyrosine and the C-terminal pharmacophores into a "bioactive conformation" (often a
-turn type). -
Outcome:
-
Selectivity: Enhanced selectivity for
-receptors over -receptors due to precise spatial arrangement of aromatic side chains. -
Stability: The analog exhibited a
hours in plasma, compared to minutes for the native peptide [1].
-
References
-
Guisado, C. et al. (2002). "Synthesis of conformationally constrained amino acids derived from alpha-pinene." Tetrahedron: Asymmetry, 13(21), 2361-2367. Link
-
Kotha, S. et al. (2013). "Constrained amino acids in peptide design: Synthesis and application." Chemical Reviews, 113(3), 1976-2035. Link
-
García-Martínez, C. et al. (2006). "Enantioselective synthesis of bicyclo[3.1.1]heptane amino acids." Journal of Organic Chemistry, 71(5), 1934-1941. Link
-
Standard Fmoc-SPPS Protocols. (n.d.). "Handling Sterically Hindered Amino Acids." CEM Peptide Synthesis Application Notes. Link
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 3. Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids [mdpi.com]
- 4. peptide.com [peptide.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
Troubleshooting & Optimization
Troubleshooting radical addition to [3.1.1]propellane for amide precursors
Technical Support Center: Radical Functionalization of [3.1.1]Propellane Topic: Troubleshooting Radical Addition for Amide Precursor Synthesis Target Audience: Medicinal Chemists & Process Scientists
Critical Topic Clarification: [3.1.1] vs. [1.1.1]
Are you working with the Meta or Para Bioisostere? Before proceeding, confirm your scaffold.
-
[1.1.1]Propellane: The precursor to Bicyclo[1.1.1]pentanes (BCPs) .[1][2][3][4][5][6] These are para-phenyl bioisosteres (linear exit vectors).
-
[3.1.1]Propellane: The precursor to Bicyclo[3.1.1]heptanes (BCHeps) .[1][7][8] These are meta-phenyl bioisosteres (120° exit vectors).
-
Note: This guide is engineered specifically for [3.1.1]propellane , a burgeoning field pioneered largely by the Anderson Group (Oxford) for accessing meta-arene mimics. If you intended [1.1.1]propellane, the radical mechanisms are homologous, but kinetic profiles and stability differ significantly.
Part 1: The Mechanism & Logic (The "Why")
Radical addition to [3.1.1]propellane is the primary method to install functionality while relieving ring strain. Unlike nucleophilic addition, which is difficult due to the shielding of the central bond, radical species (e.g., alkyl, carbamoyl, or halo-radicals) readily attack the bridgehead carbon.
The "Amide Precursor" Strategy: Direct radical amidation (using carbamoyl radicals) is possible but often challenging due to polarity mismatch. The most robust route to BCHep-amides involves Atom Transfer Radical Addition (ATRA) of an ester- or halide-functionalized radical, followed by downstream functional group interconversion (FGI).
DOT Diagram: Radical Ring-Opening Mechanism The following diagram illustrates the propagation cycle for a generic radical addition (R•) leading to a BCHep precursor.[1][7][8][9][10]
Caption: Figure 1. Radical chain propagation converting [3.1.1]propellane to functionalized bicyclo[3.1.1]heptane (BCHep).
Part 2: Troubleshooting Guide (FAQs)
Module A: Reagent Integrity & Storage
Q: My [3.1.1]propellane stock solution turned yellow/cloudy. Is it usable? A: Discard and resynthesize. Unlike [1.1.1]propellane, which is notoriously volatile and prone to spontaneous oligomerization, [3.1.1]propellane is thermally more stable but still sensitive.
-
Diagnosis: Cloudiness indicates oligomerization (formation of "staffane"-like ladders). Yellowing suggests oxidation.
-
Protocol Fix: Store [3.1.1]propellane as a dilute solution (0.2–0.5 M) in dibutyl ether or diethyl ether at –20 °C. Under these conditions, it is stable for months.
-
Critical Warning: Never concentrate [3.1.1]propellane to dryness. While less explosive than [1.1.1], the neat material is unpredictable and highly strained (~60-70 kcal/mol strain energy).
Module B: Reaction Optimization (Low Yields)
Q: I am seeing low conversion of the propellane, but my radical precursor is consumed. A: This indicates "Radical Death" or competing HAT (Hydrogen Atom Transfer). The bridgehead radical formed after ring-opening is highly reactive. If it doesn't find a "trap" (e.g., an iodine atom or a hydrogen source) quickly, it will engage in side reactions.
| Symptom | Probable Cause | Corrective Action |
| Precursor consumed, Propellane intact | Radical attack on solvent/impurities (HAT) instead of propellane. | Increase [3.1.1]propellane equivalents (1.5–2.0 equiv). Switch to non-HAT solvents (e.g., MeCN, PhCF3). |
| Propellane consumed, No Product | Oligomerization (Propellane reacting with Propellane). | Dilution is key. Run the reaction at lower concentration (0.1 M or less) to favor trapping over oligomerization. |
| Low Mass Balance | Volatility of the BCHep product. | BCHeps are lipophilic and volatile. Avoid high-vac drying. Use careful rotovap settings (>100 mbar, 30°C). |
Q: I'm using Blue Light (456 nm) for an ATRA reaction, but the reaction stalls after 50%. A: Check for "Inner Filter Effects" and Light Penetration.
-
The Physics: As the reaction progresses, colored byproducts (often iodine/amine complexes) can absorb the incident light, preventing it from reaching the photocatalyst.
-
The Fix:
-
High-Intensity Mixing: Ensure rapid stirring to cycle the solution to the vial surface.
-
Flow Chemistry: If scaling >1 mmol, move to a flow reactor to minimize path length.
-
Wavelength Shift: If using an Ir/Ru catalyst, ensure your light source matches the catalyst's actual absorption in the reaction matrix, not just its
in pure solvent.
-
Module C: Amide Precursor Synthesis Specifics
Q: Can I add a carbamoyl radical (from formamide) directly to [3.1.1]propellane? A: Technically possible, but the "Ester-ATRA" route is superior for [3.1.1]. Direct addition of carbamoyl radicals (Minisci-type) often suffers from polarity matching issues with the electron-rich central bond of propellanes.
-
Recommended Workflow:
-
Step 1 (Radical Addition): React [3.1.1]propellane with an iodo-ester (e.g., ethyl iodoacetate) or iodo-pivalate using standard ATRA conditions (e.g., Et3B/O2 or photocatalysis). This installs the carbon framework reliably.[11]
-
Step 2 (FGI): Hydrolyze the ester to the acid (LiOH/THF).
-
Step 3 (Amidation): Standard peptide coupling (HATU/Amine).
-
-
Why? The ATRA step with iodides is thermodynamically driven by the formation of a strong C-I bond (or subsequent trapping) and is kinetically faster than carbamoyl addition, reducing oligomerization side products.
Part 3: Standardized Protocol (Anderson-Type ATRA)
Objective: Synthesis of a BCHep-Ester (Amide Precursor) via Photochemical ATRA.
Reagents:
-
[3.1.1]Propellane (0.3 M in Et2O/Bu2O)
-
Radical Precursor: Ethyl iodoacetate (1.5 equiv)
-
Photocatalyst: Ir(ppy)3 (1 mol%) or organic dye equivalent
-
Solvent: Acetonitrile (degassed)
Workflow:
-
Setup: In a glovebox or under Argon, combine the radical precursor and photocatalyst in acetonitrile.
-
Addition: Add the [3.1.1]propellane solution last.
-
Tip: If the propellane is in ether, ensure your total solvent ratio (MeCN:Ether) remains homogenous.
-
-
Irradiation: Irradiate with Blue LEDs (450-460 nm) with fan cooling. Maintain T < 30 °C to prevent thermal degradation of the propellane.
-
Monitoring: Monitor by 1H NMR or GC-MS .
-
Look for: Disappearance of the propellane bridgehead protons (often shielded, high field) and appearance of the BCHep methylene bridge protons.
-
-
Workup: Concentrate carefully (do not heat). Purify via silica gel chromatography (BCHeps are non-polar; start with 100% Hexanes).
Part 4: Decision Tree for Troubleshooting
Caption: Figure 2. Diagnostic logic flow for optimizing radical addition to [3.1.1]propellane.
References
-
Synthesis of meta-substituted arene bioisosteres from [3.1.1]propellane. Anderson, E. A., et al.[1][7][12] Nature 2022 , 611, 721–726. Grounding: Establishes the fundamental reactivity, stability, and ATRA protocols for [3.1.1]propellane.
-
[1.1.1]Propellane Reactivity (Comparative Context). Baran, P. S., et al.[1][2] J. Am. Chem. Soc. 2016 , 138, 9425–9428. Grounding: Provides the baseline for radical strain-release amination mechanisms (Turbo-Amides) often adapted for propellanes.
-
Metallaphotoredox Difunctionalization of Propellanes. MacMillan, D. W. C., et al. Nature 2020 , 584, 77–81. Grounding: Mechanistic insights into radical trapping and metal-catalyzed cross-coupling of BCP radicals, relevant for downstream BCHep functionalization.
-
Synthesis of Bicyclo[3.1.1]heptanes via Radical Ring Opening. Anderson, E. A., et al. ChemRxiv 2025 (Preprint/Recent Work). (Search: Anderson 3.1.1 propellane) Grounding: Recent optimizations on the [3.1.1] system specifically.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Recent advances in the applications of [1.1.1]propellane in organic synthesis [html.rhhz.net]
- 3. Frontiers | The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines [frontiersin.org]
- 4. Exploiting the sp2 character of bicyclo[1.1.1]pentyl radicals in the transition metal-free multi-component difunctionalization of [1.1.1]propellane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres, from [3.1.1]propellane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Rationalizing the diverse reactivity of [1.1.1]propellane through σ–π-delocalization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of meta-substituted arene bioisosteres from [3.1.1]propellane - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Bicyclo[3.1.1]heptane-1-carboxamide in Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support and troubleshooting for experiments involving bicyclo[3.1.1]heptane-1-carboxamide, with a specific focus on its stability in acidic environments. The unique bridged bicyclic structure of this compound presents both opportunities and challenges in drug development, making a thorough understanding of its stability profile crucial for formulation, storage, and in vivo applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for bicyclo[3.1.1]heptane-1-carboxamide in acidic conditions?
The primary degradation pathway for bicyclo[3.1.1]heptane-1-carboxamide under acidic conditions is expected to be acid-catalyzed hydrolysis of the amide bond.[1][2][3] This reaction involves the cleavage of the bond between the carbonyl carbon and the nitrogen atom, yielding bicyclo[3.1.1]heptane-1-carboxylic acid and ammonia (or the corresponding ammonium ion).
The general mechanism for acid-catalyzed amide hydrolysis involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by a water molecule.[3]
Q2: How does the bicyclic structure of this compound influence its stability compared to a more flexible, open-chain amide?
Q3: What are the expected degradation products I should be looking for when analyzing samples subjected to acidic stress?
The primary and most likely degradation product is bicyclo[3.1.1]heptane-1-carboxylic acid .[4] Depending on the specific acidic conditions and the presence of other reactive species, further degradation of the bicyclic ring system might occur, though this is generally less common under typical forced degradation study conditions.[5][6] It is crucial to employ a stability-indicating analytical method that can resolve the parent compound from all potential degradants.[7][8]
Q4: Are there any specific pH ranges that are particularly detrimental to the stability of bicyclo[3.1.1]heptane-1-carboxamide?
Generally, the rate of acid-catalyzed hydrolysis of amides increases with decreasing pH (i.e., higher proton concentration).[3] Therefore, strongly acidic conditions (pH 1-3) are expected to be the most detrimental to the stability of bicyclo[3.1.1]heptane-1-carboxamide. The exact pH-rate profile would need to be determined experimentally.
Q5: How can I minimize degradation during my experiments?
To minimize degradation, consider the following:
-
Buffer Selection: Use buffers to maintain the pH as close to neutral as possible, if your experimental conditions allow.
-
Temperature Control: Perform experiments at the lowest feasible temperature, as hydrolysis rates are temperature-dependent.
-
Time Limitation: Minimize the duration of exposure to acidic conditions.
-
Inert Atmosphere: While hydrolysis is the primary concern, working under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidative degradation, which can sometimes be a secondary pathway.[3]
Troubleshooting Guide
Problem 1: Rapid and Unexpected Loss of Parent Compound in Acidic Media
-
Potential Cause: The acidic conditions of your experiment are more aggressive than anticipated, leading to rapid hydrolysis of the carboxamide. The inherent strain of the bicyclo[3.1.1]heptane ring system might contribute to a faster than expected degradation rate.
-
Troubleshooting Steps:
-
Verify pH: Accurately measure the pH of your experimental medium.
-
Conduct a pH-Profile Study: If feasible, perform a preliminary study to assess the stability of your compound across a range of acidic pH values (e.g., pH 1, 3, 5). This will help identify a more suitable pH for your experiment.
-
Lower the Temperature: If the experimental parameters permit, reduce the temperature to slow down the rate of hydrolysis.
-
Reduce Exposure Time: If possible, modify your protocol to decrease the time the compound is exposed to the acidic environment.
-
Problem 2: Appearance of Multiple Unknown Peaks in my Chromatogram After Acidic Stress
-
Potential Cause: While the primary degradation product is expected to be the corresponding carboxylic acid, the appearance of multiple peaks could indicate:
-
Secondary Degradation: The initial carboxylic acid degradant may be unstable under the stressed conditions and is breaking down further.
-
Ring Opening/Rearrangement: The strained bicyclic ring system itself may be undergoing acid-catalyzed rearrangement or cleavage, which can occur in some bicyclic systems under harsh acidic conditions.[6]
-
Interaction with Excipients: If working with a formulation, the active pharmaceutical ingredient (API) may be reacting with excipients in the acidic medium.
-
-
Troubleshooting Steps:
-
Characterize the Degradants: Use mass spectrometry (MS) coupled with your chromatographic method (e.g., LC-MS) to obtain the mass of the unknown peaks. This will provide crucial information for structural elucidation.
-
Stress the Primary Degradant: If you have a standard of bicyclo[3.1.1]heptane-1-carboxylic acid, subject it to the same acidic stress conditions to see if it generates any of the observed unknown peaks.
-
Perform a Forced Degradation Study: A systematic forced degradation study under various stress conditions (acid, base, oxidation, heat, light) can help in understanding the degradation pathways and identifying the resulting products.[5][7][9]
-
Problem 3: Inconsistent Stability Results Between Batches
-
Potential Cause:
-
Impurities: Different batches of your compound may have varying levels of impurities that could be catalyzing the degradation.
-
Polymorphism: Different crystalline forms of the solid compound can exhibit different dissolution rates and apparent stability.
-
Inconsistent Experimental Conditions: Minor variations in pH, temperature, or the concentration of acidic reagents can lead to significant differences in degradation rates.
-
-
Troubleshooting Steps:
-
Purity Analysis: Analyze the purity of each batch using a high-resolution analytical technique before initiating stability studies.
-
Solid-State Characterization: If working with the solid form, consider techniques like X-ray powder diffraction (XRPD) to check for polymorphism.
-
Strict Control of Experimental Parameters: Ensure that all experimental variables are tightly controlled and documented for each experiment.
-
Experimental Protocols
Protocol 1: Forced Degradation Study in Acidic Conditions
This protocol outlines a typical procedure for assessing the stability of bicyclo[3.1.1]heptane-1-carboxamide under acidic stress.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Condition Preparation:
-
Pipette a known volume of the stock solution into a volumetric flask.
-
Add the acidic solution (e.g., 0.1 N HCl, 1 N HCl) to the desired final volume. The final concentration of the organic solvent should be minimized to avoid altering the polarity of the medium.
-
Prepare a control sample by diluting the stock solution with the mobile phase or a neutral buffer to the same final concentration.
-
-
Incubation:
-
Incubate the stressed and control samples at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
-
Sample Quenching and Analysis:
-
At each time point, withdraw an aliquot of the sample.
-
Neutralize the sample by adding an equimolar amount of a suitable base (e.g., NaOH) to stop the degradation.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis.
-
Analyze the sample using a validated stability-indicating HPLC or UPLC method.
-
| Parameter | Condition |
| Acid Concentration | 0.1 N HCl |
| Temperature | 60 °C |
| Time Points | 0, 2, 4, 8, 24 hours |
| API Concentration | ~0.1 mg/mL |
Visualization of a Potential Degradation Pathway
Below is a conceptual workflow for investigating the acid-catalyzed hydrolysis of bicyclo[3.1.1]heptane-1-carboxamide.
Caption: Workflow for acid-forced degradation study.
References
- Gandhi, S. V., & Bacche, R. M. (n.d.). DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING HPTLC METHOD FOR VONOPRAZAN FUMARATE WITH GREEN CHEMISTRY ASSESSMENT. European Journal of Biomedical and Pharmaceutical Sciences - EJBPS.
- Forced Degradation Studies Research Articles - Page 1. (n.d.). R Discovery.
- Sutar, S. V., Yeligar, V. C., & Patil, S. S. (n.d.). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
- Forced degradation studies. (n.d.).
- CHAPTER 2: Hydrolytic Degradation. (n.d.). Royal Society of Chemistry.
- Gao, Y.-Q., et al. (2009). 2Hydroxy6,6-dimethylbicyclo[3.1.1]heptane-2-carboxylic acid. Request PDF.
- synthesis and reactions of bridged bicyclic compounds. (n.d.). University of Glasgow.
- Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. (2020). PubMed.
- Bicyclo[3.1.1]heptane-1-carboxylic acid | C8H12O2. (n.d.). PubChem.
- An Industry Perspective on Forced Degradation Studies of Biopharmaceuticals: Survey Outcome and Recommend
- Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal.
- Acid-Catalyzed Hydrolysis of Bridged Bi- And. (n.d.). Amanote Research.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. Bicyclo[3.1.1]heptane-1-carboxylic acid | C8H12O2 | CID 55300612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. theses.gla.ac.uk [theses.gla.ac.uk]
- 7. ejbps.com [ejbps.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Handling Volatile Bicyclo[3.1.1]heptane Intermediates
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with volatile bicyclo[3.1.1]heptane (BCHep) intermediates. This guide is designed to provide expert-driven, practical solutions to the unique challenges presented by these valuable, yet sensitive, compounds. As bioisosteres for meta-substituted benzenes, BCHeps offer significant potential in drug discovery by improving physicochemical and pharmacological properties.[1][2][3][4][5] However, their volatility and potential reactivity necessitate specialized handling procedures to ensure experimental success and laboratory safety.
This resource is structured to address specific issues you may encounter, from synthesis and purification to storage and characterization. We will delve into the "why" behind each recommendation, grounding our advice in established chemical principles and field-proven experience.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the synthesis and handling of volatile BCHep intermediates in a question-and-answer format.
Synthesis & Reaction Monitoring
Question: My reaction yield is consistently low when synthesizing BCHep intermediates. What are the likely causes and how can I improve it?
Answer: Low yields in BCHep synthesis often stem from the volatile nature of the intermediates and their sensitivity to atmospheric conditions. Here’s a systematic approach to troubleshooting:
-
Atmospheric Control is Non-Negotiable: Many synthetic routes to BCHeps, such as those starting from [3.1.1]propellane, involve radical intermediates or organometallic species that are highly sensitive to oxygen and moisture.[1][6]
-
Root Cause: Oxygen can quench radical reactions or oxidize sensitive reagents, while moisture can hydrolyze organometallic intermediates or other reactive species.[7]
-
Solution: Rigorous air-free techniques are essential.[8] This includes the use of a glovebox or a Schlenk line for all manipulations.[7][9][10] Ensure all glassware is oven-dried or flame-dried immediately before use to remove adsorbed water.[8] Solvents and liquid reagents must be thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (argon is preferred over nitrogen for highly sensitive reactions).[8]
-
-
Temperature Management: The volatility of BCHep intermediates means they can be lost to evaporation, even at room temperature.
-
Root Cause: Insufficient cooling during exothermic reactions or workup procedures can lead to significant product loss.
-
Solution: Maintain strict temperature control throughout your experiment. Use an ice bath or a cryocooler during reagent addition, especially for highly exothermic steps. During workup, keep all solutions cold.
-
-
Reagent Quality: The purity of starting materials and reagents is paramount.
-
Root Cause: Impurities can initiate side reactions or inhibit the desired transformation.
-
Solution: Use freshly purified reagents and high-purity, dry solvents. It is often beneficial to distill liquid starting materials immediately before use.
-
Experimental Protocol: Setting up an Inert Atmosphere Reaction using a Schlenk Line
-
Glassware Preparation: Thoroughly wash and dry all glassware (reaction flask, dropping funnel, condenser) in an oven at >120°C for at least 4 hours.
-
Assembly: Quickly assemble the glassware while still hot and connect it to the Schlenk line.
-
Purge Cycle: Evacuate the glassware under vacuum until a good vacuum is achieved.
-
Backfill: Refill the glassware with a positive pressure of inert gas (e.g., argon).
-
Repeat: Repeat the evacuate-and-refill cycle at least three times to ensure a truly inert atmosphere.[8]
-
Reagent Introduction: Introduce dry solvents and liquid reagents via a gas-tight syringe through a rubber septum. Add solid reagents under a positive flow of inert gas.
Question: I'm struggling to monitor the progress of my reaction. TLC spotting is difficult with my volatile product. What are my options?
Answer: Monitoring reactions with volatile products requires techniques that minimize sample loss.
-
In-Situ Reaction Monitoring:
-
NMR Spectroscopy: If your reaction is conducted in a deuterated solvent, you can take aliquots at various time points for NMR analysis. To minimize exposure to air, use a gas-tight syringe to transfer the aliquot to a pre-dried NMR tube sealed with a septum under an inert atmosphere.
-
GC-MS Analysis: Gas Chromatography-Mass Spectrometry is well-suited for volatile compounds.[11] Prepare a dilute sample of the reaction mixture in a dry, volatile solvent (e.g., pentane or diethyl ether) and inject it directly into the GC-MS. This will allow you to monitor the disappearance of starting materials and the appearance of your product.
-
-
Modified TLC Technique:
-
Co-spotting: Spot your reaction mixture alongside a non-volatile standard of a similar polarity. This can help visualize the movement of your product.
-
Rapid Development: Develop the TLC plate immediately after spotting to minimize evaporation.
-
Visualization: Use a stain (e.g., potassium permanganate or vanillin) that reacts with your compound to make it visible, as UV visualization may be insufficient.
-
Workup & Purification
Question: I am losing a significant amount of my product during solvent removal. How can I effectively concentrate my reaction mixture without losing my volatile BCHep intermediate?
Answer: This is a critical challenge. Standard rotary evaporation under high vacuum is often too aggressive for these compounds.[12]
-
Controlled Vacuum and Temperature:
-
Avoid High Vacuum: Do not use a high-vacuum line for solvent removal.[12]
-
Reduce Pressure Gradually: Use a rotary evaporator with a vacuum controller. Start with a gentle vacuum and only increase it slightly if necessary.
-
No External Heating: Do not heat the water bath. Room temperature is often sufficient, and for highly volatile compounds, a chilled water bath may be necessary.
-
Bumping Prevention: Ensure slow and controlled rotation of the flask to prevent bumping, which can lead to significant product loss.
-
-
Alternative Concentration Methods:
-
Atmospheric Pressure Distillation: If there is a large difference in boiling points between your solvent and product, a simple distillation at atmospheric pressure can be effective.[12]
-
Kugelrohr Distillation: This apparatus is excellent for distilling small quantities of volatile compounds under reduced pressure with minimal loss.[12]
-
Question: How can I purify my volatile BCHep intermediate using column chromatography without it evaporating from the column?
Answer: Column chromatography of volatile compounds requires specific modifications to the standard procedure.[12]
-
Solvent System Selection:
-
Column Packing and Running:
-
Wet Loading: Dissolve your crude product in a minimal amount of the eluent and load it directly onto the column. Avoid dry loading, as the compound can evaporate from the silica.
-
Maintain a Liquid Head: Never let the top of the column run dry. Always keep a head of solvent above the silica gel.
-
Positive Pressure: Apply gentle positive pressure using an inert gas (e.g., from your Schlenk line) to speed up the elution. This minimizes the time the compound spends on the column.
-
Fraction Collection: Collect fractions in cooled receiving flasks to minimize evaporation.
-
Workflow for Volatile Compound Purification
Caption: Workflow for purifying volatile compounds via column chromatography.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the best practices for storing volatile bicyclo[3.1.1]heptane intermediates?
A1: Proper storage is crucial to maintain the purity and integrity of your intermediates.[13]
-
Containers: Use amber glass vials with screw caps fitted with PTFE-lined septa to minimize leakage and protect from light.[13] Avoid plastic containers as they can be permeable or reactive.[13]
-
Atmosphere: For long-term storage, flush the vial with an inert gas (argon) before sealing to prevent degradation from air and moisture.
-
Temperature: Store vials in a refrigerator (2-8 °C) or a freezer designed for flammable materials.[13][14] Always check the freezing point of your specific compound to avoid solidification if it could be detrimental.[13]
-
Labeling: Clearly label each vial with the compound name, date of synthesis, and any hazard warnings.[15]
-
Location: Store in a designated, well-ventilated area for flammable and volatile compounds, away from ignition sources.[14][16][17] Use secondary containment trays to catch any potential leaks.[14]
Q2: What personal protective equipment (PPE) is required when handling these intermediates?
A2: Always handle volatile BCHep intermediates inside a certified chemical fume hood to minimize inhalation exposure.[17][18][19] The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.[18][20]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile gloves are suitable for many organic solvents, but always check a glove compatibility chart for your specific solvents).[18][20]
-
Body Protection: A flame-resistant lab coat and closed-toe shoes.[17]
Q3: How do I safely dispose of waste containing volatile BCHep intermediates?
A3: Waste disposal must adhere to your institution's and local regulations for hazardous chemical waste.[13]
-
Waste Containers: Collect all liquid waste containing BCHep intermediates in a designated, clearly labeled hazardous waste container.[18]
-
Segregation: Do not mix incompatible waste streams. For example, keep halogenated and non-halogenated organic waste separate if required by your institution.[17]
-
Location: Store waste containers in a fume hood or a designated satellite accumulation area with secondary containment.[21]
Q4: My characterization data (NMR, Mass Spec) is inconsistent. Could volatility be the cause?
A4: Yes, absolutely. Volatility can affect characterization in several ways:
-
NMR Sample Preparation: The concentration of your NMR sample can change between preparation and analysis due to evaporation.
-
Solution: Use a J. Young NMR tube or cap your standard NMR tube tightly with a well-fitting cap and seal with Parafilm. Acquire the spectrum as soon as possible after preparation.
-
-
Mass Spectrometry: For techniques like Atmospheric Solids Analysis Probe (ASAP), the compound might evaporate before analysis can be completed.[9]
-
Solution: Use techniques designed for air-sensitive and volatile compounds, such as an inert ASAP (iASAP) probe, which allows for sampling and transport in an inert gas environment.[9] For GC-MS, ensure the injection is performed quickly and the system is leak-free.
-
Data Summary Table: Physical Properties of Parent Bicyclo[3.1.1]heptane
| Property | Value | Source |
| Molecular Formula | C₇H₁₂ | PubChem |
| Molecular Weight | 96.17 g/mol | PubChem[22] |
| Boiling Point | ~115-116 °C (Predicted) | N/A |
| Density | ~0.86 g/cm³ (Predicted) | N/A |
| Appearance | Colorless Liquid (Expected) | N/A |
Note: Experimental data for substituted BCHep intermediates will vary. Always refer to the specific Safety Data Sheet (SDS) if available.
Logical Relationship: Hazard Mitigation Strategy
Caption: A systematic approach to mitigating hazards associated with volatile intermediates.
References
-
Air-free technique. Wikipedia. [Link]
-
Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry, University of Groningen. (2008). [Link]
-
Analysis of Air-Sensitive Compounds via Inert Sampling Techniques. Advion, Inc. [Link]
-
Inert Atmosphere Filtrations. Chemistry LibreTexts. (2024). [Link]
-
The manipulation of air-sensitive compounds. ResearchGate. [Link]
-
Synthesis in Review: Bicyclo[3.1.1]heptanes (BCHeps) as bioisosteres for meta-substituted benzenes. Domainex. (2023). [Link]
-
Chemical Storage and Segregation. University of Missouri Environmental Health & Safety. [Link]
-
Assessing flammable storage cabinets as sources of VOC exposure in laboratories using real-time direct reading wireless detectors. PMC. [Link]
-
Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres, from [3.1.1]propellane. Nature Protocols. (2025). [Link]
-
Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. ACS Publications. (2024). [Link]
-
Proper Storage of Chemicals in Laboratories. UNC-Chapel Hill Environment, Health and Safety. (2021). [Link]
-
Synthesis of Aryl-fused Bicyclo[3.1.1]heptanes (BCHeps) and Validation as Naphthyl Bioisosteres. ChemRxiv. [Link]
-
FAQ Sheet - Safe Use of Volatile Chemicals in Biological Applications. Columbia University Environmental Health & Safety. [Link]
-
General, Scalable Synthesis of 3-Azabicyclo[3.1.1]heptanes. Synfacts. (2023). [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. ChemistryTalk. (2025). [Link]
-
Bicyclo[3.1.1]heptan-3-ol, 6,6-dimethyl-2. Synerzine. (2018). [Link]
-
Bicyclo[3.1.1]heptane-3-methanamine, 2,6,6-trimethyl-, [1S-(1alpha,2beta,3alpha,5alpha)]-. Pharos. [Link]
-
Handling and Storing Hazardous Substances: Safety Protocols for Chemical Industries. OHSE. (2026). [Link]
-
Bicyclo[3.1.1]heptane, 1-bromo-. US EPA. (2025). [Link]
-
3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ACS Publications. (2025). [Link]
-
Naming Bicyclic Compounds. Chemistry Steps. [Link]
-
Working with Chemicals. Prudent Practices in the Laboratory, NCBI Bookshelf. [Link]
-
Bicyclo[3.1.1]heptanes as bioisosteres of benzenes. ResearchGate. [Link]
-
Recent Advances in the Synthesis of Bicyclo[3.1.1]heptanes. ResearchGate. [Link]
-
Practical and Facile Access to Bicyclo[3.1.1]heptanes: Potent Bioisosteres of meta-Substituted Benzenes. Journal of the American Chemical Society. (2022). [Link]
-
Bicyclo(3.1.1)heptane. PubChem, National Institutes of Health. [Link]
-
Tips & Tricks: Volatile Compounds. University of Rochester, Department of Chemistry. [Link]
-
Removal of volatile organic compounds using amphiphilic cyclodextrin-coated polypropylene. PMC. [Link]
-
Purification Techniques in Organic Chemistry: A Comprehensive Guide. Medium. (2025). [Link]
-
Naming Bicyclic Compounds Practice Problems. StudySmarter. [Link]
-
The Purification of Organic Compound: Techniques and Applications. Reachem. (2024). [Link]
-
Chemical Safety: Best Practices for Handling Hazardous Materials. Citadel EHS. (2025). [Link]
-
Bicyclic Compounds. Organic Chemistry Tutor. [Link]
-
Stereochemistry of some bicyclic compounds. University of London. [Link]
-
Synthesis and reactions of bridged bicyclic compounds. University of Glasgow. [Link]
-
Naming Bicyclic Compounds - Practice Problems. Chemistry Steps. (2025). [Link]
-
Practical and Facile Access to Bicyclo[3.1.1]heptanes: Potent Bioisosteres of meta-Substituted Benzenes. PubMed. (2022). [Link]
-
Synthesis of terpenes containing the bicyclo[3.1.1]heptane ring system... Brandeis ScholarWorks. [Link]
-
Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
Sources
- 1. Synthesis in Review: Bicyclo[3.1.1]heptanes (BCHeps) as bioisosteres for meta-substituted benzenes | Domainex [domainex.co.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Practical and Facile Access to Bicyclo[3.1.1]heptanes: Potent Bioisosteres of meta-Substituted Benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres, from [3.1.1]propellane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. molan.wdfiles.com [molan.wdfiles.com]
- 8. Air-free technique - Wikipedia [en.wikipedia.org]
- 9. advion.com [advion.com]
- 10. researchgate.net [researchgate.net]
- 11. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 14. Chemical Storage and Segregation | Environmental Health & Safety [ehs.missouri.edu]
- 15. ohse.ca [ohse.ca]
- 16. Assessing flammable storage cabinets as sources of VOC exposure in laboratories using real-time direct reading wireless detectors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hscprep.com.au [hscprep.com.au]
- 18. research.columbia.edu [research.columbia.edu]
- 19. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. citchem.com [citchem.com]
- 21. Laboratory Safety Manual - Chapter 04: Proper Storage of Chemicals in Laboratories [policies.unc.edu]
- 22. Bicyclo(3.1.1)heptane | C7H12 | CID 638057 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Revolutionizing Drug Design: A Comparative Guide to the Caco-2 Permeability of Bicyclo[3.1.1]heptane Drug Analogs
For Immediate Release
In the relentless pursuit of more effective and safer oral therapeutics, drug discovery scientists are increasingly turning their attention to novel molecular scaffolds that can overcome the limitations of traditional drug design. One such scaffold, the bicyclo[3.1.1]heptane (BCHep) system, is emerging as a powerful bioisosteric replacement for the commonly used meta-substituted benzene ring. This strategic substitution is showing remarkable promise in enhancing the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. This guide provides an in-depth comparison of the Caco-2 permeability of bicyclo[3.1.1]heptane drug analogs against their parent aromatic compounds, supported by experimental data, and outlines the scientific rationale and protocols for this critical in vitro assay.
The Imperative for Enhanced Permeability in Drug Discovery
The oral bioavailability of a drug is fundamentally dependent on its ability to permeate the intestinal epithelium.[1] The Caco-2 cell permeability assay is the gold standard in vitro model for predicting human intestinal absorption.[2][3] These human colon adenocarcinoma cells form a monolayer that mimics the intestinal barrier, allowing researchers to assess a compound's potential for oral absorption early in the drug discovery process.[3] A key metric from this assay is the apparent permeability coefficient (Papp), which quantifies the rate at which a compound crosses the Caco-2 cell monolayer.[4] Compounds with low Papp values are likely to have poor oral absorption, a major cause of clinical trial failures.
Bicyclo[3.1.1]heptane: A 3D Scaffold to Escape Flatland
Traditional drug design has heavily relied on flat, aromatic rings. However, these motifs can sometimes contribute to poor physicochemical properties, such as low solubility and high metabolic turnover. The concept of "escaping from flatland" encourages the use of three-dimensional, saturated scaffolds to improve these properties.[5] The bicyclo[3.1.1]heptane scaffold has emerged as an excellent bioisostere for meta-substituted benzene rings because its bridgehead substituents mimic the 120° bond vectors of the aromatic ring.[6] This structural mimicry allows for the retention of biological activity while the increased sp³ character of the BCHep core can lead to significant improvements in ADME properties, including membrane permeability.[6]
Comparative Analysis of Caco-2 Permeability: Bicyclo[3.1.1]heptane Analogs vs. Aromatic Precursors
Recent studies have provided compelling evidence for the permeability-enhancing effects of replacing a meta-substituted benzene ring with a bicyclo[3.1.1]heptane scaffold. Below is a comparative summary of Caco-2 permeability data for drug analogs incorporating this innovative scaffold.
Table 1: Caco-2 Permeability Data for Bicyclo[3.1.1]heptane Drug Analogs and Their Aromatic Counterparts
| Compound/Analog | Parent Drug | Structure of Scaffold | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Reference |
| Sonidegib | - | meta-substituted benzene | 2.3 | 2.5 | 1.1 | [5] |
| BCHep-Sonidegib | Sonidegib | bicyclo[3.1.1]heptane | 5.3 | 3.7 | 0.7 | [5] |
| Oxa-BCHep-Sonidegib | Sonidegib | 3-oxabicyclo[3.1.1]heptane | 6.7 | 4.8 | 0.7 | [5] |
| URB597 | - | meta-substituted benzene | Data not available | Data not available | Data not available | |
| BCHep-URB597 | URB597 | bicyclo[3.1.1]heptane | Improved permeability reported | Data not available | Data not available | [6] |
Note: Specific Papp values for URB597 and its BCHep analog were not found in the searched literature, though improved permeability for the analog is reported.
The data for the anti-cancer drug Sonidegib is particularly illustrative. The replacement of the meta-phenyl ring with a bicyclo[3.1.1]heptane (BCHep) scaffold more than doubled the apparent permeability in the absorptive (apical to basolateral, A-B) direction.[5] Furthermore, the efflux ratio (ER), a measure of how much the compound is pumped back out of the cells, was reduced from 1.1 to 0.7, suggesting that the BCHep analog is less of a substrate for efflux transporters.[5] An even greater improvement was observed with the 3-oxabicyclo[3.1.1]heptane (Oxa-BCHep) analog, highlighting the potential for further optimization through heteroatom incorporation.[5]
Similarly, studies on the anti-seizure drug URB597 have reported improved membrane permeability for its BCHep analog, consistent with its greater fraction of sp³ carbons (Fsp³).[6]
The "Why": Mechanistic Insights into Improved Permeability
The enhanced permeability of bicyclo[3.1.1]heptane analogs can be attributed to several factors:
-
Increased Fsp³ Character: The higher fraction of sp³-hybridized carbon atoms in the BCHep scaffold compared to a flat aromatic ring leads to a more three-dimensional molecular shape. This can disrupt interactions with efflux transporters and improve passive diffusion across the cell membrane.[6]
-
Reduced Planarity: The non-planar nature of the bicyclic system can reduce the likelihood of the molecule intercalating into the cell membrane or being recognized by efflux pumps that often have planar binding sites.
-
Modified Physicochemical Properties: The introduction of the BCHep core can alter a molecule's lipophilicity and solubility in a way that favors membrane traversal.
Experimental Protocol: A Guide to Caco-2 Permeability Assay
To ensure the scientific rigor of the data presented, a detailed, step-by-step methodology for a standard Caco-2 permeability assay is provided below. This protocol is a self-validating system designed for accuracy and reproducibility.
I. Cell Culture and Monolayer Formation
-
Cell Seeding: Caco-2 cells are seeded onto permeable Transwell® inserts (e.g., 12-well or 96-well plates with polycarbonate membranes) at a density of approximately 6 x 10⁴ cells/cm².
-
Cell Culture: The cells are maintained in a suitable culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics) and incubated at 37°C in a humidified atmosphere of 5% CO₂.
-
Differentiation: The culture medium is changed every 2-3 days for 21-25 days to allow the cells to differentiate and form a confluent, polarized monolayer with well-defined tight junctions.
II. Monolayer Integrity Assessment
Before initiating the transport experiment, the integrity of the Caco-2 cell monolayer must be verified to ensure that drug transport is primarily transcellular and not through leaky cell junctions.
-
Transepithelial Electrical Resistance (TEER) Measurement: TEER is measured using a voltmeter. TEER values should be above a predetermined threshold (typically >200 Ω·cm²) to indicate a tight monolayer.
-
Lucifer Yellow Permeability: A known low-permeability marker, Lucifer Yellow, is added to the apical side. After incubation, the amount of Lucifer Yellow that has crossed to the basolateral side is measured. The apparent permeability of Lucifer Yellow should be below a certain cutoff (e.g., <1.0 x 10⁻⁶ cm/s).
III. Bidirectional Transport Experiment
To assess both passive permeability and active transport (efflux), a bidirectional assay is performed.
-
Preparation of Dosing Solutions: The test compound is dissolved in a transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4) at a final concentration typically between 1 and 10 µM.
-
Apical to Basolateral (A-B) Transport (Absorptive Direction):
-
The culture medium is replaced with pre-warmed transport buffer on both the apical (0.5 mL) and basolateral (1.5 mL) sides and equilibrated for 30 minutes at 37°C.
-
The buffer on the apical side is replaced with the dosing solution.
-
Samples are collected from the basolateral side at specified time points (e.g., 30, 60, 90, and 120 minutes). The volume removed is replaced with fresh transport buffer.
-
-
Basolateral to Apical (B-A) Transport (Secretory Direction):
-
The culture medium is replaced with pre-warmed transport buffer as described above.
-
The buffer on the basolateral side is replaced with the dosing solution.
-
Samples are collected from the apical side at the same time points.
-
-
Sample Analysis: The concentration of the test compound in the collected samples is quantified using a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
IV. Data Analysis
-
Calculation of Apparent Permeability Coefficient (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux (rate of compound appearance in the receiver chamber).
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of the compound in the donor chamber.
-
-
Calculation of Efflux Ratio (ER): The ER is calculated as the ratio of the Papp in the secretory direction to the Papp in the absorptive direction: ER = Papp (B-A) / Papp (A-B) An ER greater than 2 is generally considered indicative of active efflux.
Visualizing the Workflow
The following diagram illustrates the key stages of the Caco-2 permeability assay workflow.
Caption: Caco-2 permeability assay experimental workflow.
Conclusion and Future Directions
The strategic replacement of meta-substituted benzene rings with bicyclo[3.1.1]heptane scaffolds represents a significant advancement in medicinal chemistry. The experimental data clearly demonstrates that this approach can substantially improve the Caco-2 permeability of drug candidates, a key predictor of oral bioavailability. As researchers continue to explore this and other novel three-dimensional scaffolds, we can anticipate the development of a new generation of oral therapeutics with enhanced efficacy and more favorable ADME profiles. This guide serves as a valuable resource for scientists in the field, providing both the rationale and the practical knowledge to leverage these innovative strategies in their drug discovery programs.
References
-
Frank, N., Nugent, J., Shire, B. R., Pickford, H. D., Rabe, P., Sterling, A. J., Zarganes-Tzitzikas, T., Grimes, T., Thompson, A. L., Smith, R. C., Schofield, C. J., Brennan, P. E., Duarte, F., & Anderson, E. A. (2022). Synthesis of meta-substituted arene bioisosteres from [3.1.1]propellane. Nature, 611(7937), 721–726. [Link]
-
Levterov, V. V., et al. (2025). 3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene. Angewandte Chemie International Edition, e202505519. [Link]
-
Mykhailiuk, P. K. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters. [Link]
-
Frank, N., et al. (2022). Synthesis of meta-substituted arene bioisosteres from [3.1.1]propellane. Nature, 611(7937), 721-726. [Link]
-
Chiou, W. L., & Barve, A. (1998). Caco-2 cell permeability vs human gastrointestinal absorption: QSPR analysis. Journal of pharmaceutical sciences, 87(12), 1604–1609. [Link]
-
Chiou, W. L., Jeong, H. Y., & Chung, S. M. (2000). Caco-2 cell permeability vs human gastro-intestinal absorption: QSPR analysis. European journal of pharmaceutical sciences, 11(1), 39-47. [Link]
-
Galván Álvarez, A., Tawell, H., Traore, T., Jones, A., Calleja, J., & Gibson, D. (2023). Synthesis in Review: Bicyclo[3.1.1]heptanes (BCHeps) as bioisosteres for meta-substituted benzenes. Domainex. [Link]
-
Yamashita, F., Wanchana, S., & Hashida, M. (2002). Quantitative structure/property relationship analysis of Caco-2 permeability using a genetic algorithm-based partial least squares method. Journal of pharmaceutical sciences, 91(10), 2230–2239. [Link]
-
Wang, N., & Cheng, J. (2021). QSPR model for Caco-2 cell permeability prediction using a combination of HQPSO and dual-RBF neural network. RSC advances, 11(1), 253-264. [Link]
-
Wang, N., & Cheng, J. (2020). QSPR model for Caco-2 cell permeability prediction using a combination of HQPSO and dual-RBF neural network. SciSpace. [Link]
-
Browne, C., & Stiefl, N. (2015). A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. Journal of medicinal chemistry, 58(15), 6045–6058. [Link]
-
Frank, N., et al. (2022). Synthesis of meta-substituted arene bioisosteres from [3.1.1]propellane. Nature, 611, 721-726. [Link]
-
O'Hagan, S., & Kell, D. B. (2015). The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities. PeerJ, 3, e1405. [Link]
-
Bienta. (n.d.). Caco-2 Method Validation. Bienta. [Link]
-
Frank, N., et al. (2022). Synthesis of meta-substituted arene bioisosteres from [3.1.1]propellane. PubMed. [Link]
-
Frank, N., et al. (2022). Synthesis of meta-substituted arene bioisosteres from [3.1.1]propellane. Target Discovery Institute. [Link]
-
Reinhold, M. (2026). New Approaches to Combating Drug Resistance via... -ORCA. [Link]
-
Iida, T., et al. (2022). Practical and Facile Access to Bicyclo[3.1.1]heptanes: Potent Bioisosteres of meta-Substituted Benzenes. Journal of the American Chemical Society, 144(48), 21848–21852. [Link]
-
Denmark, S. (2025). Bioisosteres for Benzene. Denmark Group. [Link]
-
European Commission Joint Research Centre. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]
-
Trout, H., & Swaan, P. W. (2007). Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements. The AAPS journal, 9(3), E323–E338. [Link]
-
Meanwell, N. A. (2023). Phenyl and Biphenyl Molecular Metaphors in Drug Design. Blumberg Institute. [Link]
Sources
- 1. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 3. Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caco-2 Method Validation | Bienta [bienta.net]
- 5. 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis in Review: Bicyclo[3.1.1]heptanes (BCHeps) as bioisosteres for meta-substituted benzenes | Domainex [domainex.co.uk]
Aqueous Solubility Assays for Bridged Bicyclic Carboxamides: A Technical Comparison Guide
Executive Summary
Bridged bicyclic carboxamides (e.g., incorporating bicyclo[1.1.1]pentane or azabicyclo[3.1.0]hexane scaffolds) are increasingly utilized in modern drug discovery as sp³-rich bioisosteres to replace planar aromatic rings[1][2]. While this "escape from flatland" strategy frequently improves membrane permeability and metabolic stability, the rigid 3D topography of these scaffolds can lead to high crystal lattice energies and complex solvation dynamics[2]. Accurately profiling their aqueous solubility is a critical endeavor. This guide objectively compares the two primary analytical modalities—Kinetic Solubility via Laser Nephelometry and Thermodynamic Solubility via the Shake-Flask Method —providing causality-driven protocols tailored for the unique physicochemical properties of bridged bicyclic systems.
The Physicochemical Challenge of Bridged Bicyclic Carboxamides
Unlike traditional flat heteroaromatics, bridged bicyclic compounds possess distinct dipole moments and lack extended π-conjugation. This absence of a strong UV chromophore complicates standard UV-Vis quantification methods[1][2]. Furthermore, their highly lipophilic, hydrocarbon-rich cores often drive rapid precipitation or, conversely, persistent supersaturation when transitioning from organic stock solutions (like DMSO) to aqueous media[3]. Consequently, assay selection must be strictly aligned with the drug development phase and the specific analytical limitations of the compound.
Comparative Analysis: Kinetic vs. Thermodynamic Solubility
The fundamental difference between these assays lies in the state of matter at the start of the experiment and the equilibrium dynamics allowed during incubation[4][5].
-
Kinetic Solubility : Measures the metastable concentration at which a compound, pre-dissolved in DMSO, begins to precipitate when introduced to an aqueous buffer[6][7]. It is highly scalable but prone to overestimating true solubility due to supersaturation artifacts[3].
-
Thermodynamic Solubility : Represents the true equilibrium between a solid crystalline phase and the saturated aqueous solution[8][9]. It is the "gold standard" for late-stage lead optimization, requiring longer incubation times to resolve slow dissolution kinetics[5][10].
Assay Comparison Matrix
| Parameter | Kinetic Solubility (Nephelometry) | Thermodynamic Solubility (Shake-Flask) |
| Starting Material | 10 mM DMSO Stock Solution[7] | Solid Powder (Crystalline/Amorphous)[9] |
| Aqueous Media | Buffer with ≤1% DMSO | 100% Aqueous Buffer (No co-solvents) |
| Incubation Time | 1.5 to 2 hours[10] | 24 to 72 hours[8] |
| Detection Method | Laser Light Scattering (NTU)[7] | HPLC-UV or LC-MS/MS[9][10] |
| Primary Artifact Risk | Supersaturation (Overestimation)[3] | Incomplete equilibration / Filter adsorption[5] |
| Throughput | High (96/384-well plates)[11] | Low to Medium (Individual vials) |
| Discovery Phase | Hit-to-Lead / Early Screening[4] | Lead Optimization / Pre-formulation[4] |
Experimental Protocols & Self-Validating Workflows
Protocol 1: High-Throughput Kinetic Solubility via Laser Nephelometry
Causality behind the method : Bridged bicyclic carboxamides often lack the UV absorbance required for direct spectrophotometry. Laser nephelometry bypasses this limitation by measuring the forward-scattered light generated by insoluble particles, making the detection entirely chromophore-independent[11][12].
Step-by-Step Methodology :
-
Stock Preparation : Dissolve the bridged bicyclic carboxamide in 100% DMSO to a concentration of 10 mM[7].
-
Serial Dilution : Dispense the stock into a 96-well or 384-well microtiter plate. Add aqueous phosphate buffer (pH 7.4) to create a concentration gradient (e.g., 1 to 500 µM), ensuring the final DMSO concentration remains constant across all wells (typically ≤1% v/v)[7][12].
-
Incubation : Seal the plate and incubate at 37°C for 2 hours with gentle agitation to induce precipitation of insoluble fractions[6][10].
-
Nephelometric Detection : Scan the plate using a laser nephelometer. Undissolved particles will scatter the laser light, generating a readout in Nephelometric Turbidity Units (NTU)[7][12].
Self-Validation System : Plot the scattered light intensity versus compound concentration. The exact kinetic solubility limit is identified at the "kick-off" point—the concentration where the baseline scatter sharply increases[12]. To validate the run, always include a known highly soluble and a known highly insoluble reference compound to calibrate the baseline NTU threshold and confirm instrument sensitivity[10].
Protocol 2: Thermodynamic Solubility via Shake-Flask and LC-MS/MS
Causality behind the method : To determine the true thermodynamic equilibrium, the assay must begin with the most stable solid form rather than a solvated state[5]. Because sp³-rich bicyclic systems exhibit poor UV profiles, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is utilized to ensure high sensitivity and specificity during quantification[9][10].
Step-by-Step Methodology :
-
Solid Dispensing : Weigh an excess amount (e.g., 1-2 mg) of the crystalline bridged bicyclic carboxamide into a glass Whatman MiniUniPrep vial to ensure the solution can reach full saturation[8].
-
Equilibration : Add 1 mL of aqueous buffer (pH 7.4). Seal the vial and agitate on an orbital shaker at 400 rpm at a constant 37°C[8][9].
-
Phase Separation : After incubation, centrifuge the sample to pellet the excess solid. Filter the supernatant using a low-binding hydrophilic filter (e.g., PTFE or PVDF) to remove sub-micron particulates[5][9]. Critical Step: Pre-saturate the filter membrane with a small volume of the sample to prevent the lipophilic bicyclic compound from adsorbing to the plastic or membrane matrix, which would artificially lower the measured solubility[5].
-
Quantification : Dilute the filtrate appropriately and analyze via LC-MS/MS against a multi-point calibration curve prepared in the identical buffer matrix[10].
Self-Validation System : To guarantee that true thermodynamic equilibrium has been achieved, sample the suspension at 24h, 48h, and 72h[8]. The system is considered self-validated only when the concentration delta between consecutive time points is <5%. Additionally, recover the residual solid post-filtration and analyze it via X-ray Powder Diffraction (XRPD) to ensure no polymorphic transformation or hydrate formation occurred during the extended aqueous stress test.
Workflow Visualization
Decision matrix and workflow for kinetic vs. thermodynamic solubility assays.
References
-
Kinetic Solubility Assays Protocol - AxisPharm. Available at: [Link]
-
Determination of Thermodynamic Solubility - Bio-protocol. Available at: [Link]
-
Determination of Kinetic Solubility - Bio-protocol. Available at: [Link]
-
Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. Available at: [Link]
-
Aqueous Solubility - Creative Biolabs. Available at: [Link]
-
A fully automated kinetic solubility screen in 384-well plate format using nephelometry - BMG Labtech. Available at: [Link]
-
Solubility Determination of Chemicals by Nephelometry - JRC Publications Repository. Available at: [Link]
-
Breaking the “rule-of-five” to access Bridged Bicyclic Heteroaromatic Bioisosteres - ChemRxiv. Available at: [Link]
-
Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - JACS Au. Available at: [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Aqueous Solubility Assay - Enamine [enamine.net]
- 5. raytor.com [raytor.com]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 10. enamine.net [enamine.net]
- 11. bmglabtech.com [bmglabtech.com]
- 12. bio-protocol.org [bio-protocol.org]
A Comparative Guide to the Plasma Stability of Bicyclo[3.1.1]heptane-1-carboxamide and its Bioisosteric Alternatives in Drug Discovery
For researchers, medicinal chemists, and drug development professionals, the journey of a promising molecule from discovery to a viable clinical candidate is fraught with challenges. Among the critical hurdles in early-stage development is ensuring adequate metabolic stability. A compound that rapidly degrades in plasma will likely exhibit poor pharmacokinetic properties, leading to diminished efficacy and potential toxicity. This guide provides an in-depth evaluation of the plasma stability of bicyclo[3.1.1]heptane-1-carboxamide, a member of a burgeoning class of rigid scaffolds in medicinal chemistry. We will objectively compare its anticipated performance with alternative bioisosteric scaffolds, supported by established experimental principles and data from analogous systems.
The stability of a drug candidate in plasma is a crucial determinant of its in vivo fate.[1][2] Plasma is not merely a transport medium; it is a complex biological matrix containing a variety of enzymes, such as esterases and proteases, that can metabolize xenobiotics.[1][3] For most therapeutic agents, with the exception of prodrugs designed for activation in the bloodstream, rapid degradation in plasma is undesirable as it can lead to a short half-life and low bioavailability.[1][4] The bicyclo[3.1.1]heptane (BCHep) scaffold has recently gained significant attention as a bioisostere for meta-substituted arenes.[5][6][7] The rationale behind this strategy is to replace a flat, sp2-hybridized aromatic ring, often susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, with a three-dimensional, sp3-rich saturated ring system.[8][9] This structural modification can improve metabolic stability and other key physicochemical properties like solubility.[5][6][10]
Evaluating the Plasma Stability of Bicyclo[3.1.1]heptane-1-carboxamide: A Comparative Perspective
While specific, publicly available plasma stability data for bicyclo[3.1.1]heptane-1-carboxamide is limited, we can infer its likely performance based on the known behavior of its core components and through comparison with analogous structures. The primary site of potential plasma-mediated hydrolysis in this molecule is the carboxamide functional group. Amides are generally more resistant to hydrolysis than esters but can still be cleaved by plasma amidases.[1][4] The stability of the amide bond is influenced by the steric hindrance around the carbonyl group. The rigid, bicyclic nature of the BCHep scaffold likely provides a degree of steric protection to the amide linkage, potentially enhancing its stability compared to a more flexible, linear counterpart.
The true advantage of the BCHep scaffold, however, lies in its role as a bioisostere for aromatic rings. When a metabolically labile phenyl ring in a parent drug is replaced with a BCHep moiety, a significant improvement in metabolic stability is often observed.[5][8][10] This is primarily due to the removal of sites for oxidative metabolism.
To provide a clearer picture, let's compare the anticipated plasma stability of bicyclo[3.1.1]heptane-1-carboxamide with other relevant scaffolds used in drug discovery.
| Scaffold | Key Features | Anticipated Plasma Stability | Rationale for Stability Profile |
| Bicyclo[3.1.1]heptane-1-carboxamide | Saturated, rigid, meta-arene bioisostere.[5][7] | Moderate to High | The amide bond is the primary site for potential hydrolysis, but the bicyclic core is metabolically robust.[1][4] Steric hindrance from the cage structure may protect the amide. |
| Phenyl-carboxamide (meta-substituted) | Aromatic, planar. | Low to Moderate | The phenyl ring is susceptible to oxidative metabolism (e.g., hydroxylation) by CYP enzymes.[11] The amide bond is also subject to hydrolysis. |
| Bicyclo[1.1.1]pentane-1-carboxamide (BCP) | Saturated, rigid, para-arene bioisostere.[12] | Moderate to High | Similar to BCHep, the core scaffold is metabolically stable. BCPs are known to improve metabolic stability when replacing phenyl rings.[12] |
| Cyclohexane-carboxamide | Saturated, flexible. | Moderate | The saturated ring is metabolically more stable than an aromatic ring. The amide bond remains a potential liability. Flexibility may allow for better enzyme access compared to rigid scaffolds. |
This table represents a conceptual comparison based on established principles of medicinal chemistry and metabolic stability.
Recent studies have validated the strategy of using BCHep as a means to enhance metabolic stability. For instance, the replacement of a pyridine ring in the antihistamine drug Rupatidine with a 3-azabicyclo[3.1.1]heptane unit resulted in a marked improvement in physicochemical properties, including metabolic stability.[10] Similarly, the incorporation of aryl-fused BCHep bioisosteres for naphthalene in an aryl hydrocarbon receptor antagonist led to improved metabolic stability towards CYP metabolism.[8][13]
Experimental Protocol for In Vitro Plasma Stability Assay
To empirically determine the plasma stability of bicyclo[3.1.1]heptane-1-carboxamide, a standardized in vitro assay is essential. This protocol provides a robust and reproducible method for assessing the rate of degradation of a test compound in a plasma matrix.
1. Materials and Reagents
-
Test Compound: Bicyclo[3.1.1]heptane-1-carboxamide
-
Plasma: Pooled, heparinized plasma from the species of interest (e.g., human, rat, mouse), stored at -80°C.
-
High Stability Control: A compound known to be stable in plasma (e.g., Verapamil).[3]
-
Low Stability Control: A compound known to be rapidly degraded in plasma (e.g., Procaine).[3]
-
Solvents and Buffers: Phosphate Buffered Saline (PBS), pH 7.4; HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).
-
Internal Standard (IS): A stable, structurally similar compound for LC-MS/MS analysis.
2. Step-by-Step Methodology
-
Preparation: Thaw the frozen plasma on ice. Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and dilute it to a working concentration.
-
Incubation: Pre-warm plasma aliquots in a water bath at 37°C for 5 minutes. To initiate the reaction, add a small volume of the test compound's working solution to the plasma (final concentration typically 1 µM) and vortex gently.[1][14][3]
-
Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the incubation mixture.[1][3]
-
Quenching: Immediately transfer the aliquot into a tube or well containing 3-4 volumes of cold acetonitrile with a fixed concentration of the internal standard. This critical step halts the enzymatic reaction and precipitates plasma proteins.[3]
-
Sample Processing: Vortex the quenched samples vigorously and then centrifuge at high speed (e.g., 12,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.[3]
-
Analysis: Carefully transfer the supernatant to a new plate or vial for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The concentration of the test compound relative to the internal standard is measured.[2]
3. Data Analysis
The percentage of the test compound remaining at each time point is calculated relative to the 0-minute sample. The half-life (t½) is determined by plotting the natural logarithm of the percent remaining against time and fitting the data to a first-order decay model.
Visualizing the Workflow
The following diagram illustrates the standard workflow for an in vitro plasma stability assay.
Conclusion
The strategic incorporation of saturated bicyclic scaffolds like bicyclo[3.1.1]heptane is a promising approach in modern drug design to enhance metabolic stability.[15][16] While the carboxamide moiety of bicyclo[3.1.1]heptane-1-carboxamide presents a potential site for hydrolysis, the overall structural rigidity and the replacement of a metabolically susceptible arene ring suggest a favorable stability profile. By employing the detailed experimental protocol outlined in this guide, researchers can accurately quantify the plasma stability of this and other novel chemical entities, enabling data-driven decisions in the lead optimization process. The comparison with alternative scaffolds underscores the importance of considering not just the functional groups but also the core architecture of a molecule when evaluating its potential as a therapeutic agent.
References
-
Enhancing the Cell Permeability and Metabolic Stability of Peptidyl Drugs by Reversible Bicyclization. PubMed. Available from: [Link]
-
Plasma Stability | Cyprotex ADME-Tox Solutions. Evotec. Available from: [Link]
-
Plasma Stability Assay. Domainex. Available from: [Link]
-
Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. Available from: [Link]
-
In Vitro ADME, Stability Test, Plasma, Rat. Pharmacology Discovery Services. Available from: [Link]
-
Plasma Stability In Vitro Assay. Charnwood Discovery. Available from: [Link]
-
Bioisosteres in Medicinal Chemistry. Open MedScience. Available from: [Link]
-
Bioisosteric Replacements. Chemspace. Available from: [Link]
-
Bioisosteric Replacements. Cambridge MedChem Consulting. Available from: [Link]
-
Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability. Chemical Science (RSC Publishing). Available from: [Link]
-
Bioisosteric Replacement Strategies. SpiroChem. Available from: [Link]
-
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. Available from: [Link]
-
Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Drug Discovery and Development. Available from: [Link]
-
Bicyclo[3.1.1]heptanes as bioisosteres of benzenes.[3] This work:... ResearchGate. Available from: [Link]
-
Synthesis, solubility, plasma stability, and pharmacological evaluation of novel sulfonylhydrazones designed as anti-diabetic agents. Dovepress. Available from: [Link]
-
Plasma stability. Plateforme de chimie biologique intégrative de Strasbourg. Available from: [Link]
-
Drug metabolic stability in early drug discovery to develop potential lead compounds. PubMed. Available from: [Link]
-
Recent Advances in the Synthesis of Bicyclo[3.1.1]heptanes. ResearchGate. Available from: [Link]
-
Development of Indolo-Bicyclo[3.1.1]heptane as a Carbazole Isostere through Radical Indolization of Bicyclo[1.1.0]butanes. ChemRxiv. Available from: [Link]
-
The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. Available from: [Link]
-
Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. ACS Publications. Available from: [Link]
-
Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. PubMed Central. Available from: [Link]
-
Synthesis of Aryl-fused Bicyclo[3.1.1]heptanes (BCHeps) and Validation as Naphthyl Bioisosteres. ChemRxiv. Available from: [Link]
-
Synthesis of Aryl-fused Bicyclo[3.1.1]heptanes (BCHeps) and Validation as Naphthyl Bioisosteres. ChemRxiv. Available from: [Link]
-
Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Macmillan Group. Available from: [Link]
-
Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres, from [3.1.1]propellane. Nature.com. Available from: [Link]
Sources
- 1. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. Plasma Stability Assay | Domainex [domainex.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Plasma stability | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres, from [3.1.1]propellane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. researchgate.net [researchgate.net]
- 11. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 12. img01.pharmablock.com [img01.pharmablock.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. charnwooddiscovery.com [charnwooddiscovery.com]
- 15. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 16. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
